molecular formula C14H19NO5 B558432 Boc-D-Tyr-OH CAS No. 70642-86-3

Boc-D-Tyr-OH

Número de catálogo: B558432
Número CAS: 70642-86-3
Peso molecular: 281.30 g/mol
Clave InChI: CNBUSIJNWNXLQQ-LLVKDONJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-D-Tyr-OH, also known as this compound, is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBUSIJNWNXLQQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3978-80-1
Record name N-[(tert-butoxy)carbonyl]-L-tyrosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Boc-D-Tyr-OH molecular weight and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-D-Tyr-OH

Introduction

N-α-tert-Butoxycarbonyl-D-tyrosine, commonly abbreviated as this compound, is a crucial derivative of the non-proteinogenic amino acid D-tyrosine. It serves as a fundamental building block in the synthesis of peptides, particularly in the context of drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function allows for controlled, stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS). D-tyrosine itself is a significant intermediate for various peptide and anticancer drugs, making this compound an essential reagent for creating synthetic peptides with specific therapeutic properties.[1] Its stability and solubility in common organic solvents facilitate its use in standard synthesis protocols.[2]

Physicochemical Properties

This compound is typically a white to off-white crystalline powder.[1][3] A summary of its key quantitative properties is presented below.

PropertyValueReferences
Molecular Weight 281.31 g/mol [3]
Molecular Formula C₁₄H₁₉NO₅
CAS Number 70642-86-3
Appearance White to off-white solid/powder
Melting Point 135-140 °C
SMILES CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
InChI Key CNBUSIJNWNXLQQ-LLVKDONJSA-M
Storage Temperature 2-30°C

Chemical Structure and Synthesis

The structure of this compound consists of a D-tyrosine core where the amino group is protected by a tert-butoxycarbonyl group. This protecting group is vital to prevent unwanted side reactions during peptide coupling.

Synthesis of this compound

This compound is synthesized by the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under alkaline conditions. The process involves the protection of the α-amino group of D-tyrosine.

Synthesis_Workflow D_Tyr D-Tyrosine Reaction Reaction Mixture D_Tyr->Reaction 1 eq Boc_Anhydride Boc Anhydride (B1165640) (Di-tert-butyl dicarbonate) Boc_Anhydride->Reaction 1.1 eq Base Triethylamine (B128534) (Base) in Dichloromethane (B109758) Base->Reaction 1.3 eq Stirring Stir at Room Temp (12 hours) Reaction->Stirring Filtration Filtration Stirring->Filtration Washing Organic Phase Washing (NaHCO₃, HCl, Saline) Filtration->Washing Drying Drying over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization (Petroleum Ether) Evaporation->Purification Crude Product Final_Product This compound (Pale Yellow Solid) Purification->Final_Product

Caption: Workflow for the chemical synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol details the synthesis of this compound from D-tyrosine.

  • Preparation : Dissolve 10 mmol (1 equivalent) of D-tyrosine and 13 mmol (1.3 equivalents) of triethylamine in 30 mL of dichloromethane in a reaction vessel.

  • Reaction : Cool the solution in an ice-salt bath. Slowly add 11 mmol (1.1 equivalents) of Boc anhydride to the mixture.

  • Incubation : After addition, allow the mixture to warm to room temperature and stir for 12 hours.

  • Filtration : Once the reaction is complete, filter the mixture. Wash the collected solid with dichloromethane.

  • Washing : Combine the organic phases and wash sequentially with 20 mL of dilute sodium bicarbonate solution, 20 mL of 0.5 M dilute hydrochloric acid, and 30 mL of saturated saline solution.

  • Drying and Evaporation : Dry the organic phase with anhydrous sodium sulfate (B86663) for 2 hours, filter, and evaporate the solvent under reduced pressure to obtain a crude oily product.

  • Purification : Purify the crude product by recrystallization with petroleum ether to yield the final this compound solid.

Role in Peptide Synthesis

This compound is a standard building block for incorporating D-tyrosine residues into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS). The Boc protecting group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids like trifluoroacetic acid (TFA) to allow for the next coupling step.

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The general cycle of Boc-SPPS involves the sequential deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.

SPPS_Cycle Start Resin-Bound Peptide (N-terminal Boc) Deprotection Step 1: Deprotection (TFA in DCM) Start->Deprotection Washing1 Step 2: Washing (DCM, Neutralization) Deprotection->Washing1 Coupling Step 3: Coupling (this compound + Activator) Washing1->Coupling Washing2 Step 4: Washing (DCM, IPA) Coupling->Washing2 Elongated_Peptide Elongated Peptide (New N-terminal Boc) Washing2->Elongated_Peptide Repeat Repeat Cycle Elongated_Peptide->Repeat for next amino acid Cleavage Final Cleavage (e.g., HF) Elongated_Peptide->Cleavage after final cycle Repeat->Deprotection Final_Peptide Purified Peptide Cleavage->Final_Peptide

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Boc Deprotection

A general protocol for the cleavage of the Boc protecting group during SPPS is as follows.

  • Preparation : Place the Boc-protected amino acid or peptide (10 mmol) in a flask with dry dichloromethane (60 mL) under an inert nitrogen atmosphere.

  • Reaction : Cool the mixture in an ice bath to 0°C. Add trifluoroacetic acid (TFA, 100 mL) dropwise over 1 hour.

  • Incubation : Continue stirring at 0°C for 1 hour, followed by 2 hours at room temperature.

  • Isolation : After the reaction is complete, remove the solvent and excess TFA by evaporation under reduced pressure.

  • Precipitation : Add cold ether or hexane (B92381) to the residue to precipitate the deprotected product.

Applications in Drug Development

As a derivative of a non-natural chiral amino acid, this compound is a key precursor in the synthesis of various therapeutic agents. D-amino acids are often incorporated into peptide drugs to increase their stability against enzymatic degradation, thereby enhancing their in vivo half-life. Peptides containing D-tyrosine have shown therapeutic potential in areas such as oncology. Furthermore, D-tyrosine is a precursor for drugs like Atosiban, a tocolytic agent used to halt premature labor. The use of this compound allows for the precise and efficient construction of these complex and valuable molecules.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-α-tert-Butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a critical building block in peptide synthesis and various pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthesis and purification workflows.

Introduction

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS) and solution-phase peptide coupling reactions. The Boc group prevents the highly reactive amino group from participating in unwanted side reactions during peptide chain elongation and can be readily removed under mild acidic conditions, ensuring the integrity of the growing peptide chain. The D-configuration of the tyrosine residue is often incorporated into peptide-based therapeutics to enhance metabolic stability and receptor binding affinity.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the reaction of D-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions. The base serves to deprotonate the amino group of D-tyrosine, increasing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride (B1165640).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino group of D-tyrosine acts as a nucleophile, attacking a carbonyl carbon of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxycarbonyl group and generating the N-Boc protected D-tyrosine.

Synthesis_Mechanism cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products D_Tyr D-Tyrosine Tetrahedral_Intermediate Tetrahedral Intermediate D_Tyr->Tetrahedral_Intermediate Nucleophilic Attack Boc_Anhydride Boc Anhydride Boc_Anhydride->Tetrahedral_Intermediate Base Base (e.g., TEA or K2CO3) Base->D_Tyr Deprotonation Boc_D_Tyr This compound Tetrahedral_Intermediate->Boc_D_Tyr Collapse Byproducts Byproducts (e.g., t-BuOH, CO2) Tetrahedral_Intermediate->Byproducts

Diagram 1: Reaction mechanism for Boc protection of D-Tyrosine.
Experimental Protocols

Two common protocols for the synthesis of this compound are presented below. Both methods provide high yields of the desired product.

Protocol 1: Synthesis using Triethylamine (B128534) in Dichloromethane (B109758)

This protocol utilizes triethylamine (TEA) as the base and dichloromethane (DCM) as the solvent.

  • Reaction Setup: Suspend D-tyrosine (1.0 eq) in dichloromethane (approx. 3 mL per mmol of D-tyrosine).

  • Addition of Base: Add triethylamine (1.3 eq) to the suspension and stir until the D-tyrosine dissolves.

  • Cooling: Cool the reaction mixture in an ice-salt bath.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up:

    • Filter the reaction mixture and wash the filter cake with dichloromethane.

    • Combine the organic phases and wash sequentially with a dilute sodium bicarbonate solution, 0.5 M hydrochloric acid, and saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product as a pale yellow oil.

Protocol 2: Synthesis using Potassium Carbonate in Dioxane/Water

This protocol employs potassium carbonate as the base in a mixed solvent system of dioxane and water.

  • Reaction Setup: Dissolve potassium carbonate (3.0 eq) in a 1:1 mixture of dioxane and water.

  • Cooling: Cool the solution to 0°C.

  • Addition of Reactants: Add D-tyrosine (1.0 eq) and a solution of di-tert-butyl dicarbonate (1.0 eq) in dioxane to the cooled solution.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Add water and acidify the mixture to pH 4 with a saturated solution of potassium bisulfate.

    • Extract the product with ethyl acetate (B1210297) (3x).

    • Dry the combined organic layers over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude product as a yellow oil.

Quantitative Data Summary
ParameterProtocol 1Protocol 2
Starting Material D-TyrosineD-Tyrosine
Reagents Di-tert-butyl dicarbonate, TriethylamineDi-tert-butyl dicarbonate, Potassium carbonate
Solvent DichloromethaneDioxane/Water (1:1)
Reaction Time 12 hoursOvernight
Reaction Temperature 0°C to Room Temperature0°C to Room Temperature
Reported Yield 92%94%
Initial Product Form Pale yellow oily substanceYellow oil

Purification of this compound

The crude this compound obtained from the synthesis is typically an oil and requires purification to remove unreacted starting materials, byproducts, and any di-Boc species. The two primary methods for purification are recrystallization and column chromatography.

Purification_Workflow Crude Crude this compound (Oil) Recrystallization Recrystallization Crude->Recrystallization Column_Chromatography Column Chromatography Crude->Column_Chromatography Pure_Solid Pure this compound (Solid) Recrystallization->Pure_Solid Column_Chromatography->Pure_Solid

Diagram 2: General purification workflow for this compound.
Recrystallization

Recrystallization is a common method for purifying the crude product, yielding a crystalline solid.

Experimental Protocol: Recrystallization from Petroleum Ether

  • Dissolution: Dissolve the crude oily product in a minimal amount of a suitable solvent at an elevated temperature. While petroleum ether is cited, a mixture of ethyl acetate and hexane (B92381) or diethyl ether and hexane can also be effective. For instance, dissolve the crude oil in a small volume of warm ethyl acetate.

  • Crystallization: Slowly add petroleum ether or hexane with stirring until the solution becomes cloudy.

  • Cooling: Allow the solution to cool to room temperature, and then place it in a refrigerator or ice bath to promote further crystallization.

  • Isolation: Collect the resulting white to grayish-white crystalline powder by filtration.

  • Washing: Wash the crystals with a small amount of cold petroleum ether or hexane to remove any remaining impurities.

  • Drying: Dry the purified this compound under vacuum.

Column Chromatography

For instances where recrystallization does not yield a product of sufficient purity, or for the removal of closely related impurities, column chromatography is a powerful alternative.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

  • Stationary Phase: Prepare a column packed with silica gel (60 Å, 230-400 mesh) in a non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Mobile Phase: A gradient elution is typically employed, starting with a non-polar solvent system and gradually increasing the polarity. A common mobile phase system is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). A gradient of 0% to 5% methanol in dichloromethane is often effective.

  • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

Analytical HPLC Method

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Column Temperature 30-40°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the final product. The spectra for this compound are expected to be identical to those of its L-enantiomer.

¹H NMR (in CD₃OD, 300 MHz)

  • δ 7.03 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the hydroxyl group.

  • δ 6.70 (d, J=8.4 Hz, 2H): Aromatic protons meta to the hydroxyl group.

  • δ 4.32-4.23 (m, 1H): α-proton.

  • δ 3.04 (dd, J=13.8, 5.2 Hz, 1H): One of the β-protons.

  • δ 2.81 (dd, J=13.8, 5.2 Hz, 1H): The other β-proton.

  • δ 1.39 (s, 9H): tert-butyl protons of the Boc group.

¹³C NMR (in CD₃OD, 150 MHz)

  • δ 173.8: Carboxylic acid carbon.

  • δ 157.8: Carbonyl carbon of the Boc group.

  • δ 157.3: Aromatic carbon bearing the hydroxyl group.

  • δ 137.1, 131.3, 129.5, 129.3, 128.8, 116.2: Aromatic carbons.

  • δ 80.7: Quaternary carbon of the Boc group.

  • δ 57.0: α-carbon.

  • δ 37.9: β-carbon.

  • δ 28.7: Methyl carbons of the Boc group.

Conclusion

The synthesis of this compound via the reaction of D-tyrosine with Boc anhydride is a robust and high-yielding process. Proper purification, either by recrystallization or column chromatography, is crucial to obtain a product of high purity suitable for applications in peptide synthesis and drug development. The detailed protocols and analytical methods provided in this guide serve as a valuable resource for researchers and scientists in these fields.

An In-depth Technical Guide to Boc-D-Tyr-OH: Synthesis, Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-α-Boc-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis. This document covers its chemical properties, supplier information, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-tyrosine into peptides, particularly in the context of modulating cellular signaling pathways.

Core Properties and Supplier Information

This compound is a derivative of the non-proteinogenic amino acid D-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection is essential for the stepwise and controlled assembly of peptide chains.

Physicochemical and Safety Data

The key quantitative data for this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 70642-86-3[1][2]
Molecular Formula C₁₄H₁₉NO₅[1][2]
Molecular Weight 281.30 g/mol [1]
Appearance White to off-white or slight yellow to beige powder
Purity ≥98% (TLC)
Optical Rotation [α]²⁵/D -3.0 to -1.0° (c=2 in Acetic Acid)
Solubility Soluble in DMF, DMSO (100 mg/mL), slightly soluble in acetic acid and methanol, insoluble in water.
Storage Temperature 2-30°C
Storage Class 11 (Combustible Solids)
Safety Avoid contact with skin and eyes. Do not breathe dust.
Major Suppliers

A variety of chemical suppliers offer this compound, ensuring its availability for research and development purposes. The table below lists some of the prominent suppliers.

SupplierProduct LineNoteworthy Features
Sigma-Aldrich (Merck) Novabiochem®A well-established brand for peptide synthesis reagents, providing extensive documentation and technical support.
MedchemExpress MCEOffers high-purity compounds for research use, with detailed solubility and storage information.
Aapptec Peptides -Specializes in peptides and amino acid derivatives for peptide synthesis.
BOC Sciences -Provides a wide range of peptide synthesis reagents and custom synthesis services.
Chem-Impex International -A supplier of fine chemicals, including a variety of protected amino acids.
GlpBio -Supplies biochemicals and reagents for life science research.

Application in Peptide Synthesis: Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard building block for the introduction of D-tyrosine residues into a peptide sequence using the Boc strategy for solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids can enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of Boc-SPPS for the elongation of a peptide chain.

Boc_SPPS_Workflow General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) Resin Start: Resin with attached C-terminal amino acid Deprotection 1. Nα-Boc Deprotection (e.g., 50% TFA in DCM) Resin->Deprotection Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Coupling 4. Coupling of this compound (with activating agents like DCC/HOBt) Neutralization->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat cycle for next amino acid Wash2->Repeat Elongation Cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., HF, TFMSA) Wash2->Cleavage Final Step Repeat->Deprotection Purification Purification and Analysis (e.g., HPLC, Mass Spectrometry) Cleavage->Purification

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling this compound to a resin-bound peptide chain.

Materials:

  • Resin-bound peptide with a free N-terminal amino group

  • This compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxybenzotriazole (HOBt)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Nα-Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 2 minutes and drain. Repeat this step once more.

    • Wash the resin with DCM (3 times).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.

    • Add 3 equivalents of DCC (dissolved in DCM) to the amino acid solution.

    • Allow the activation to proceed for 10-15 minutes at 0°C.

    • Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (2 times) and DCM (3 times).

  • Next Cycle: The resin is now ready for the deprotection step of the next amino acid to be coupled.

Role of D-Tyrosine in Modulating Signaling Pathways

The incorporation of D-tyrosine into peptides is a strategic approach in medicinal chemistry to develop analogues of bioactive peptides with improved properties. While L-tyrosine is a key residue in numerous signaling pathways, particularly through its phosphorylation by tyrosine kinases, the introduction of its D-enantiomer can lead to peptides that act as antagonists or inhibitors of these pathways.

Example: Inhibition of Melanogenesis Pathway

D-tyrosine is known to negatively regulate melanin (B1238610) synthesis by inhibiting the activity of tyrosinase, the key enzyme in this pathway. Peptides containing a terminal D-tyrosine have been shown to reduce the melanin content in human melanocytes. This suggests that peptides synthesized using this compound could be developed as agents to modulate skin pigmentation.

The signaling cascade leading to melanogenesis is typically initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R), a G-protein coupled receptor. This activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the CREB transcription factor, which upregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte differentiation and transcriptionally activates the tyrosinase gene. A D-tyrosine containing peptide can inhibit the enzymatic activity of the resulting tyrosinase, thereby blocking the production of melanin.

The following diagram illustrates the melanogenesis signaling pathway and the point of inhibition by a D-tyrosine containing peptide.

Melanogenesis_Pathway Melanogenesis Signaling Pathway and Inhibition by D-Tyrosine Peptides cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus aMSH α-MSH MC1R MC1R aMSH->MC1R binds AC Adenylyl Cyclase MC1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB pCREB p-CREB CREB->pCREB phosphorylates MITF_gene MITF Gene pCREB->MITF_gene activates transcription L_Tyrosine L-Tyrosine Dopa DOPA L_Tyrosine->Dopa catalyzed by Dopaquinone Dopaquinone Dopa->Dopaquinone catalyzed by Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase DTyrPeptide D-Tyr-Peptide DTyrPeptide->Tyrosinase inhibits MITF MITF Protein MITF_gene->MITF Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene activates transcription Tyrosinase_gene->Tyrosinase

Caption: Inhibition of the melanogenesis pathway by a D-tyrosine containing peptide.

Conclusion

This compound is a versatile and indispensable reagent for peptide chemists. Its primary application in Boc-SPPS allows for the synthesis of peptides with enhanced stability and novel biological activities. The ability to incorporate D-tyrosine provides a powerful tool for designing peptide-based therapeutics and research probes that can modulate key cellular processes, such as the signaling pathways governing melanogenesis. This guide serves as a foundational resource for researchers aiming to leverage the unique properties of this compound in their scientific endeavors.

References

The Enduring Role of the Boc Protecting Group in Modern Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group represents a foundational strategy in solid-phase peptide synthesis (SPPS). Despite the prevalence of Fmoc chemistry, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of long, complex, or hydrophobic peptides.[1][2][3] This guide provides an in-depth examination of the core principles, experimental protocols, and critical considerations for leveraging Boc chemistry in peptide synthesis.

Core Principles of Boc-SPPS Chemistry

The Boc strategy is defined by its use of the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[4] The synthesis proceeds in a cyclical fashion on a solid support, typically a Merrifield resin.[5] This methodology relies on a principle of graduated acid lability; the Nα-Boc group is removed with a moderate acid, while the more robust, typically benzyl-based, side-chain protecting groups and the peptide-resin linkage require a much stronger acid for final cleavage.

Key Chemical Steps:

  • Nα-Boc Protection: The α-amino group of an amino acid is protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

  • Deprotection: The Boc group is removed by treatment with a moderate acid, most commonly trifluoroacetic acid (TFA), to expose the free amine for the next coupling step.

  • Neutralization: Following deprotection, the resulting protonated amine (as a TFA salt) must be neutralized to the free amine using a hindered base, such as N,N-diisopropylethylamine (DIEA), to enable the subsequent coupling reaction.

  • Coupling: The next Boc-protected amino acid is activated by a coupling reagent (e.g., DCC, HBTU) and added to the resin-bound peptide to form a new peptide bond.

  • Final Cleavage: Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental Methodologies and Protocols

Successful Boc-SPPS requires careful execution of each step in the cycle. The following protocols outline standard procedures for key stages of the synthesis.

This step removes the temporary Boc protecting group from the N-terminus of the resin-bound peptide.

  • Swell the peptide-resin in dichloromethane (B109758) (DCM) (10 mL/g of resin).

  • Perform a pre-wash by agitating the resin with a 50% TFA in DCM solution for 5 minutes, then filter.

  • Add a fresh solution of 50% TFA in DCM and agitate for 15-25 minutes at room temperature.

  • Filter the resin and wash thoroughly with DCM (2x) to remove residual TFA.

  • Wash with an alcohol like isopropanol (B130326) (IPA) (2x) to help shrink the resin and remove trapped acid.

Note: For peptides containing sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the addition of a scavenger (e.g., 0.5% dithiothreitol (B142953), DTE) to the TFA solution is recommended to prevent alkylation by the released tert-butyl carbocation.

This procedure converts the protonated N-terminal amine to its free, nucleophilic form.

  • Wash the peptide-resin with DCM (3x).

  • Add a solution of 5-10% DIEA in DCM to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Repeat the DIEA wash for another 10 minutes to ensure complete neutralization.

  • Filter the resin and wash thoroughly with DCM (3x) to remove excess base and prepare for coupling.

This is the final step to liberate the crude peptide. Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety protocols.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (B1667542) (typically 5-10% v/v), to trap reactive carbocations.

  • Cool the reaction vessel to 0°C.

  • Condense anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a controlled vacuum.

  • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide, which can then be dissolved in an appropriate buffer for purification.

Quantitative Data in Boc-SPPS

The efficiency of each step is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative parameters.

Table 1: Standard Conditions for Boc-SPPS Cycle

Step Reagent/Solvent Concentration Reaction Time
Deprotection Trifluoroacetic Acid (TFA) in DCM 20% - 50% (v/v) 15 - 30 minutes
Neutralization Diisopropylethylamine (DIEA) in DCM 5% - 10% (v/v) 2 x 10 minutes
Coupling DCC/HOBt, HBTU/DIEA ~3 equivalents 1 - 2 hours

| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | Neat, with scavengers | 1 - 2 hours at 0°C |

Table 2: Side-Chain Protecting Groups and Cleavage Conditions

Protecting Group Type Typical Use Cleavage Condition
Boc (Nα-amino) Temporary N-terminal protection 50% TFA in DCM
Benzyl-based (Bzl) "Permanent" side-chain protection Anhydrous HF or TFMSA

| tert-Butyl-based (tBu) | Orthogonal side-chain protection (in Fmoc) | TFA |

Visualizing Workflows and Mechanisms

The synthesis of a peptide using Boc chemistry follows a well-defined cyclical process, with each cycle extending the peptide chain by one amino acid.

Boc_SPPS_Workflow cluster_cycle SPPS Cycle Deprotection 1. Boc Deprotection (50% TFA in DCM) Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Wash (DCM, IPA) Coupling 3. Amino Acid Coupling (Activated Boc-AA) Neutralization->Coupling Wash (DCM) Coupling->Deprotection Wash (DCM) Start Next Cycle End Final Peptide: HF Cleavage Coupling->End After Final Cycle Start Start: Resin-Bound AA-1 Start->Deprotection

Caption: The cyclical workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

The removal of the Boc group is initiated by protonation, leading to the formation of a stable tert-butyl cation.

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Boc = C(O)O-tBu Protonation R-NH-C(=O+H)-O-tBu Boc_Amine->Protonation + H⁺ (from TFA) Fragmentation R-NH-COOH (Carbamic Acid) + C+(CH₃)₃ Protonation->Fragmentation Fragmentation Decarboxylation R-NH₂ (Free Amine) + CO₂ Fragmentation->Decarboxylation Decarboxylation Isobutene H₂C=C(CH₃)₂ Fragmentation:s->Isobutene:n Deprotonation

Caption: Mechanism of acid-catalyzed deprotection of the Boc group.

Side Reactions and Mitigation Strategies

While robust, Boc-SPPS is not without potential side reactions. The repeated use of moderate acid and the final harsh cleavage step can lead to undesired byproducts.

  • t-Butylation: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can alkylate nucleophilic side chains, particularly Trp and Met.

    • Mitigation: Addition of scavengers like dithiothreitol (DTE), anisole, or thiophenol to the deprotection and cleavage cocktails can effectively trap these carbocations.

  • Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to cyclization under both acidic and basic conditions, leading to a mix of α- and β-coupled peptides.

    • Mitigation: Using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.

  • Pyroglutamate Formation: An N-terminal glutamine (Gln) can cyclize to form pyroglutamate. Similarly, N-terminal glutamic acid (Glu) can dehydrate during HF cleavage to form a pyroglutamine residue.

    • Mitigation: Ensuring rapid and efficient coupling to the newly deprotected N-terminal amine minimizes its exposure and reduces the likelihood of cyclization.

  • Diketopiperazine Formation: This side reaction can occur at the dipeptide stage, cleaving the chain from the resin. It is especially prevalent when Proline is one of the first two residues.

    • Mitigation: The use of in situ neutralization protocols during coupling can suppress this reaction.

Side_Reaction_Logic cluster_reactions Common Issues in Boc-SPPS cluster_solutions Mitigation Strategies Start Potential Side Reaction? tButylation t-Butylation of Trp/Met Start->tButylation Yes Aspartimide Aspartimide Formation Start->Aspartimide Yes PyroGlu Pyroglutamate Formation Start->PyroGlu Yes DKP Diketopiperazine Formation Start->DKP Yes Scavengers Use Scavengers (e.g., DTE, Anisole) tButylation->Scavengers Asp_Protect Use Asp(O-cHex) Aspartimide->Asp_Protect Fast_Couple Ensure Rapid Coupling PyroGlu->Fast_Couple InSitu Use In Situ Neutralization DKP->InSitu

Caption: Decision logic for mitigating common side reactions in Boc-SPPS.

Conclusion: The Place of Boc Chemistry Today

The Boc/Bzl strategy is a classic, robust method for peptide synthesis. While the milder conditions of Fmoc-SPPS have made it more common, Boc chemistry offers distinct advantages. It is often favored for synthesizing hydrophobic peptides, as the repeated acid treatments protonate the N-terminus, which can disrupt aggregation and improve coupling efficiency. The primary challenges of Boc-SPPS remain the hazardous nature of HF and the potential for acid-catalyzed side reactions. However, with carefully designed protocols and an understanding of its underlying chemistry, Boc-SPPS continues to be an indispensable tool for accessing complex and challenging peptide targets in research and drug development.

References

The Chirality Advantage: A Technical Guide to the Importance of D-Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide structures represents a strategic and powerful approach in modern peptide chemistry and drug development. While nature predominantly utilizes L-amino acids, the selective substitution with their D-enantiomers provides a crucial tool to overcome the inherent limitations of peptide-based therapeutics, most notably their susceptibility to proteolytic degradation. This in-depth technical guide explores the core principles of utilizing D-amino acids, from their impact on peptide stability and biological activity to detailed experimental protocols and the visualization of their roles in key signaling pathways.

Enhanced Proteolytic Stability: The Cornerstone of D-Amino Acid Incorporation

A primary driver for incorporating D-amino acids is to enhance the peptide's resistance to enzymatic degradation.[1][2][3][4] Proteases, the enzymes responsible for breaking down peptides, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid at or near a cleavage site creates steric hindrance within the enzyme's active site, rendering the peptide significantly more resistant to proteolysis.[4] This enhanced stability translates to a longer in vivo half-life, a critical factor for the therapeutic efficacy of peptide drugs.

Quantitative Analysis of Proteolytic Stability

The following table summarizes comparative stability data for various L-peptides and their D-amino acid-containing counterparts in the presence of proteases or serum.

Peptide/AnalogD-Amino Acid ModificationConditionHalf-life (t½)Fold Increase in StabilityReference(s)
RDP215 (L-peptide)None10% Human Serum~24 hours-
9D-RDP215 (D-peptide)All L-amino acids replaced with D-amino acids10% Human Serum> 7 days> 7
Pep05 (L-peptide)NoneHuman Plasma< 8 hours-
DP06 (D-peptide)All L-lysine and L-arginine replaced with D-formsHuman Plasma> 24 hours> 3
Polybia-MPI (L-peptide)NoneTrypsin (0.002 mg/ml)< 1 hour-
D-MPI (D-peptide)All L-amino acids replaced with D-amino acidsTrypsin (2 mg/ml)> 6 hours> 6
R4F4 (L-peptide)None5 µM TrypsinActivity reduced-
D-R4F4 (D-peptide)All L-amino acids replaced with D-amino acids5 µM TrypsinStableN/A

Modulation of Biological Activity and Receptor Binding

The introduction of D-amino acids can significantly influence a peptide's biological activity and its interaction with target receptors. This can manifest as altered binding affinity, and in some cases, a switch from agonist to antagonist activity or vice versa. The change in stereochemistry can induce specific conformational constraints on the peptide backbone, leading to a more favorable or unfavorable orientation for receptor binding.

Comparative Analysis of Biological Activity and Binding Affinity

The following tables provide a comparative overview of the biological activity (IC50/EC50) and binding affinity (Kd/Ki) of L-peptides versus their D-amino acid-containing analogs.

Table 2.1: Comparative Biological Activity (IC50/EC50)

Peptide/AnalogD-Amino Acid ModificationAssayIC50/EC50Reference(s)
L-GLP-2NoneGLP-2R cAMP accumulation40 nM
d-GLP-2 AgonistMultiple D-amino acid substitutionsGLP-2R cAMP accumulation226 nM
RDP215 (L-peptide)NoneAntiproliferative activity on melanoma cells~5 µM
9D-RDP215 (D-peptide)All L-amino acids replaced with D-amino acidsAntiproliferative activity on melanoma cells~2.5 µM
Brevinin-2DYd (L-peptide)NoneAnticancer activity (A549 cells)~2.98 µM
Ranatuerin-2Lb (L-peptide)NoneAnticancer activity (A549 cells)~15.32 µM

Table 2.2: Comparative Binding Affinity (Kd/Ki)

Peptide/AnalogReceptor/TargetKd/KiReference(s)
NV9 (L-peptide)dsA2 (MHC class I)26 nM (predicted)
Ac-NV9 (L-peptide, modified)dsA2 (MHC class I)0.11 ± 0.05 µM
Gb-1 (L-peptide)GP-268 nM
Gb-2 (L-peptide)GP-2250 nM
Gb-3 (L-peptide)GP-2272 nM

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of D-Amino Acid-Containing Peptides

This protocol outlines the general steps for manual Fmoc-based solid-phase peptide synthesis, which is readily applicable for the incorporation of D-amino acids.

Materials:

  • Fmoc-protected L- and D-amino acids

  • Rink Amide resin (for C-terminal amide) or Wang/2-Chlorotrityl resin (for C-terminal acid)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (L- or D-form, 3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than the amino acid equivalent) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Note: For sterically hindered couplings, including some D-amino acids, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HATU, DIPEA) Deprotection->Coupling Free N-terminus Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each AA Final_Cleavage Cleavage from Resin (TFA Cocktail) Washing->Final_Cleavage After final AA Purification Purification (RP-HPLC) Final_Cleavage->Purification Protease_Stability_Assay cluster_incubation Incubation at 37°C cluster_analysis Analysis Incubation Peptide + Protease in Reaction Buffer Time_Points Sampling at Time Points Incubation->Time_Points Quenching Quenching (e.g., TFA) HPLC RP-HPLC Analysis Quenching->HPLC Data_Analysis Data Analysis (Peak Area vs. Time) HPLC->Data_Analysis End Determine Half-life Data_Analysis->End Start Start Assay Start->Incubation Time_Points->Incubation Continue Incubation Time_Points->Quenching HIV_Fusion_Inhibition gp120 gp120 CD4 CD4 Receptor gp120->CD4 binds Coreceptor CXCR4/CCR5 Coreceptor CD4->Coreceptor conformational change gp41_pre gp41 (pre-fusion conformation) Coreceptor->gp41_pre exposes gp41 gp41_inter gp41 pre-hairpin intermediate gp41_pre->gp41_inter forms six_helix 6-Helix Bundle Formation gp41_inter->six_helix folds into Inhibition Inhibition Membrane_Fusion Membrane Fusion & Viral Entry six_helix->Membrane_Fusion D_peptide D-peptide Inhibitor D_peptide->gp41_inter NFkB_Signaling Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) Nucleus->Gene_Expression induces DAA_Peptide D-Amino Acid Peptide DAA_Peptide->IKK inhibits Neuropeptide_Signaling L_Peptide L-Neuropeptide GPCR1 GPCR 1 L_Peptide->GPCR1 binds D_Peptide D-Neuropeptide GPCR2 GPCR 2 D_Peptide->GPCR2 binds Gaq Gαq GPCR1->Gaq activates Gas Gαs GPCR2->Gas activates PLC Phospholipase C Gaq->PLC activates AC Adenylyl Cyclase Gas->AC activates IP3_DAG IP3 + DAG PLC->IP3_DAG produces cAMP cAMP AC->cAMP produces Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC PKA PKA Activation cAMP->PKA

References

Spectroscopic Profile of Boc-D-Tyr-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectral data for N-tert-butoxycarbonyl-D-tyrosine (Boc-D-Tyr-OH), a crucial building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of enantiomers, such as this compound and Boc-L-Tyr-OH, are identical in achiral solvents. The data presented below is for the L-enantiomer but is directly applicable to this compound.

Table 1: ¹H NMR Spectral Data of Boc-L-Tyr-OH (300 MHz, CD₃OD) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.03d8.42HAr-H
6.70d8.42HAr-H
4.28 (mean)m-1Hα-CH
3.04dd13.8, 5.21Hβ-CH₂
2.81dd13.8, 5.21Hβ-CH₂
1.39s-9HC(CH₃)₃

d = doublet, dd = doublet of doublets, m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data of Boc-L-Tyr-OH

Chemical Shift (δ) ppmAssignment
174.5C=O (Carboxylic Acid)
157.5C=O (Boc)
156.0Ar-C (C-OH)
130.5Ar-CH
128.0Ar-C (C-CH₂)
115.5Ar-CH
80.0C (CH₃)₃
57.0α-CH
38.0β-CH₂
28.5C(CH₃ )₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various functional groups.

Table 3: Characteristic IR Absorption Bands of Neat Boc-Tyr-OH [2]

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (Carboxylic Acid)
~3350MediumN-H stretch (Amide)
~2980, 2930MediumC-H stretch (Aliphatic)
~1728StrongC=O stretch (Boc group)
~1673StrongC=O stretch (Carboxylic Acid)
~1510StrongN-H bend (Amide II)
~1250StrongC-O stretch (Carboxylic Acid)
~1170StrongC-O stretch (Boc group)
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Boc-protected amino acids. The molecular weight of this compound is 281.31 g/mol .

Table 4: Calculated m/z Values for this compound Adducts in ESI-MS

IonFormulaCalculated m/z
[M+H]⁺C₁₄H₂₀NO₅⁺282.13
[M+Na]⁺C₁₄H₁₉NNaO₅⁺304.11
[M-H]⁻C₁₄H₁₈NO₅⁻280.12

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆).

  • Securely cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Data Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A larger sample amount (20-50 mg) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the raw free induction decay (FID) data.

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid this compound powder directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing:

  • The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Perform baseline correction if necessary.

  • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium (B1175870) hydroxide (B78521) for negative ion mode) may be added to promote ionization.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

  • Mode: Acquire spectra in either positive or negative ion mode.

  • Parameters:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.

    • Acquire data over a relevant mass-to-charge (m/z) range.

Data Processing:

  • The mass spectrometer software processes the raw data to generate a mass spectrum.

  • Identify the peaks corresponding to the molecular ion and its common adducts (e.g., [M+H]⁺, [M+Na]⁺).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Compound This compound NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep NMR IR_Prep Place on ATR Crystal Compound->IR_Prep IR MS_Prep Prepare Dilute Solution Compound->MS_Prep MS NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Integration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc MS_Proc Identify Molecular Ion & Adducts MS_Acq->MS_Proc NMR_Data NMR Spectra & Peak Assignments NMR_Proc->NMR_Data IR_Data IR Spectrum & Characteristic Bands IR_Proc->IR_Data MS_Data Mass Spectrum & m/z Values MS_Proc->MS_Data

Spectroscopic Analysis Workflow

References

Methodological & Application

Standard Protocol for Using Boc-D-Tyr-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and widely used method for the chemical synthesis of peptides. The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a critical strategy in drug design to enhance proteolytic stability, modulate receptor affinity, and control peptide conformation. This document provides a detailed standard protocol for the use of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH) in SPPS.

The phenolic side chain of tyrosine requires careful consideration during synthesis. While it can sometimes be left unprotected, side-chain protection is generally recommended to prevent potential side reactions such as O-acylation during coupling steps or modification by carbocations generated during deprotection and cleavage.[1] Common side-chain protecting groups for tyrosine in Boc-SPPS include benzyl (B1604629) (Bzl) and 2,6-dichlorobenzyl (2,6-Cl2Bzl), which offer varying degrees of acid lability.[1][2] This protocol will address the use of both unprotected and protected this compound.

Data Presentation

Table 1: Recommended Reagents and Solvents for Boc-SPPS
Reagent/SolventPurposeGrade
Dichloromethane (DCM)Resin swelling, washing, solvent for reactionsPeptide Synthesis Grade
N,N-Dimethylformamide (DMF)Resin swelling, washing, solvent for couplingPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Boc deprotection, cleavageReagent Grade
Diisopropylethylamine (DIEA)NeutralizationPeptide Synthesis Grade
This compoundAmino acid building blockPeptide Synthesis Grade
Boc-D-Tyr(Bzl)-OH / Boc-D-Tyr(2,6-Cl2Bzl)-OHSide-chain protected amino acidPeptide Synthesis Grade
HBTU / HOBtCoupling reagentsPeptide Synthesis Grade
DICCoupling reagentPeptide Synthesis Grade
Anisole (B1667542), Thioanisole, 1,2-Ethanedithiol (EDT)Scavengers for cleavageReagent Grade
Diethyl ether (cold)Peptide precipitationReagent Grade
Table 2: Typical Coupling Efficiencies for this compound
Coupling ReagentTypical Coupling TimeEstimated Efficiency (%)Notes
DIC/HOBt in DMF/DCM1-2 hours>99%A cost-effective and reliable method.[1][3]
HBTU/HOBt in DMF30-60 minutes>99.5%Faster coupling times and high efficiency.

Note: Coupling efficiency should be monitored at each step using a qualitative method like the Kaiser test.

Table 3: Cleavage Cocktails for Peptides Containing D-Tyrosine
Cleavage CocktailComposition (v/v)Application
Reagent KTFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5)For peptides with multiple sensitive residues (e.g., Cys, Met, Trp) in addition to Tyr.
Standard TFA/Scavenger MixTFA/water/triisopropylsilane (TIS) (95:2.5:2.5)A general-purpose cocktail suitable for many tyrosine-containing peptides.
HF CleavageAnhydrous HF with anisole scavengerA traditional, robust method for final cleavage from resins like Merrifield and PAM.

Experimental Protocols

Resin Selection and Loading

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal carboxylic acid, Merrifield or PAM resins are commonly used in Boc-SPPS. For a C-terminal amide, MBHA or BHA resins are appropriate.

Loading of the First Amino Acid (this compound) onto Merrifield Resin (Cesium Salt Method):

  • Dissolve this compound (1.5 eq.) in a minimal amount of ethanol/water.

  • Neutralize the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).

  • Evaporate the solution to dryness.

  • Co-evaporate the resulting cesium salt twice with DMF to ensure it is anhydrous.

  • Swell the Merrifield resin (1.0 eq.) in DMF for at least 1 hour in a reaction vessel.

  • Drain the DMF and add the this compound cesium salt dissolved in fresh DMF.

  • Heat the reaction mixture at 50°C overnight with gentle agitation.

  • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM.

  • Dry the resin under vacuum.

Standard Boc-SPPS Cycle for Peptide Elongation

A typical cycle in Boc-SPPS consists of deprotection, neutralization, and coupling steps.

2.1. Nα-Boc Deprotection:

  • Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid.

2.2. Neutralization:

  • Wash the resin with DCM (2x).

  • Add a solution of 10% DIEA in DCM and agitate for 2 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x) to remove excess base.

2.3. Coupling of the Next Boc-Protected Amino Acid:

Using HBTU/HOBt:

  • In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Monitor the reaction completion using the Kaiser test. If the test is positive (blue color), indicating free amines, the coupling should be repeated.

  • Wash the resin with DMF (3x) and DCM (3x).

Using DIC/HOBt:

  • Swell the resin in DCM.

  • In a separate vessel, dissolve the incoming Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC (3 eq.) to the reaction vessel.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor and wash as described for HBTU/HOBt coupling.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.

Procedure using a standard TFA/Scavenger Cocktail:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare the cleavage cocktail fresh. For a peptide containing D-tyrosine, a common cocktail is TFA/water/TIS (95:2.5:2.5 v/v/v). If other sensitive residues like Trp or Met are present, a more robust scavenger mixture like Reagent K is recommended.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether multiple times to remove scavengers.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin 1. Resin Swelling (DCM/DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Neutralization 3. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 4. Amino Acid Coupling (e.g., HBTU/HOBt) Neutralization->Coupling Washing 5. Washing (DMF/DCM) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage 6. Final Cleavage & Deprotection (TFA/Scavengers) Washing->Final_Cleavage Final Cycle Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification

Caption: General workflow for Boc-Solid-Phase Peptide Synthesis (SPPS).

DAO_Signaling cluster_extracellular Extracellular cluster_cellular Cellular Compartment D_Tyr D-Tyrosine DAO D-Amino Acid Oxidase (DAO) D_Tyr->DAO Substrate Keto_Acid α-Keto Acid DAO->Keto_Acid Ammonia Ammonia (NH3) DAO->Ammonia ROS Reactive Oxygen Species (ROS) DAO->ROS p53 p53 Activation ROS->p53 p21 p21 Expression p53->p21 Senescence Cellular Senescence p21->Senescence

Caption: D-Amino Acid Oxidase (DAO) signaling pathway involving D-Tyrosine.

Biological Context of D-Tyrosine Containing Peptides

D-amino acids, including D-tyrosine, are increasingly recognized for their significant biological roles. D-amino acid oxidase (DAO) is a key enzyme that metabolizes D-amino acids, leading to the production of the corresponding α-keto acid, ammonia, and hydrogen peroxide (a reactive oxygen species, ROS). The generation of ROS by DAO can induce cellular senescence through the activation of the p53-p21 signaling pathway.

Furthermore, peptides containing D-tyrosine at their terminus have been shown to exhibit anti-melanogenic effects by inhibiting tyrosinase activity. This suggests a potential application for such peptides in cosmetics and dermatology. The incorporation of D-tyrosine can also enhance the stability of peptides against enzymatic degradation, a crucial aspect in the development of peptide-based therapeutics. The study of D-tyrosine containing peptides is an active area of research with potential applications in modulating cellular signaling and developing novel therapeutic agents.

References

Application Notes: Automated Solid-Phase Synthesis of D-Tyrosine Containing Peptides with Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase peptide synthesis (SPPS) using tert-butyloxycarbonyl (Boc) chemistry is a foundational and robust method for the stepwise assembly of peptide chains.[1][2] This technique involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential cycles of deprotection, neutralization, and coupling to elongate the peptide chain from the C-terminus to the N-terminus.[1][3][4] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is particularly well-suited for synthesizing complex or lengthy sequences.

The incorporation of non-canonical amino acids, such as D-isomers, is a key strategy in drug development to enhance peptide stability against proteolytic degradation. D-Tyrosine, in particular, has been shown to confer unique biological activities, such as anti-melanogenic effects, by competitively inhibiting tyrosinase. These application notes provide a detailed, generalized protocol for the automated solid-phase synthesis of peptides containing D-Tyrosine using Boc-D-Tyr-OH on a standard peptide synthesizer.

Core Principles of Automated Boc SPPS

Automated Boc SPPS is a cyclical process built on differential acid lability. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while more acid-stable benzyl-based groups protect the side chains. These side-chain protecting groups are only removed during the final cleavage step with a very strong acid, such as hydrogen fluoride (B91410) (HF).

Each cycle within the automated synthesizer consists of several key steps:

  • Nα-Boc Deprotection: The resin-bound peptide is treated with a TFA solution (typically 25-50% in Dichloromethane, DCM) to remove the N-terminal Boc group.

  • Washing: The resin is thoroughly washed with solvents like DCM and isopropanol (B130326) (IPA) to remove residual TFA and byproducts.

  • Neutralization: The resulting N-terminal trifluoroacetate (B77799) salt is neutralized to a free amine using a hindered base, most commonly diisopropylethylamine (DIEA).

  • Coupling: The incoming this compound (or another Boc-amino acid) is activated and reacted with the free N-terminal amine to form a new peptide bond.

  • Washing: A final wash cycle removes excess reagents and byproducts, preparing the resin for the next cycle.

This entire process is repeated until the desired peptide sequence is fully assembled.

Experimental Protocol: Automated Synthesis

This protocol outlines a generalized procedure for automated Boc-SPPS on a 0.1 to 0.25 mmol scale. Specific parameters may need to be optimized based on the synthesizer model and the specific peptide sequence.

1. Resin Preparation:

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Merrifield resin for a peptide acid or MBHA resin for a peptide amide).

  • Swelling: Place the resin in the synthesizer's reaction vessel. Swell the resin in DCM for 30-60 minutes to ensure optimal accessibility of reactive sites within the polymer matrix.

2. Automated Synthesis Cycles:

  • Deprotection Step:

    • Reagent: 50% TFA in DCM (v/v).

    • Procedure: Perform a short pre-wash with the TFA solution (1-2 minutes), followed by a longer deprotection reaction of 20-30 minutes.

  • Wash Steps (Post-Deprotection):

    • Solvents: DCM (3-5 washes), IPA (2 washes), DCM (3-5 washes).

    • Purpose: To completely remove TFA, which would otherwise neutralize the base in the next step.

  • Neutralization Step:

    • Reagent: 10% DIEA in DCM (v/v).

    • Procedure: Perform two neutralization steps of 2 minutes each to ensure the complete conversion of the TFA salt to the free amine.

  • Wash Steps (Post-Neutralization):

    • Solvent: DCM (3-5 washes).

  • Coupling of this compound:

    • Activation: Pre-activate this compound (3-4 equivalents) with a coupling agent. A common and efficient method is using TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (1-hydroxybenzotriazole) in the presence of DIEA in a DMF solvent.

    • Reagents:

      • Boc-D-Tyr(Bzl)-OH (3 eq.)

      • 0.5 M TBTU/HOBt in DMF (3 eq.)

      • DIEA (6 eq.)

    • Procedure: The activated this compound solution is transferred to the reaction vessel containing the neutralized resin. The coupling reaction is allowed to proceed for 30-60 minutes. For sterically hindered amino acids, a second coupling (a "double coupling") may be necessary to drive the reaction to completion.

  • Wash Steps (Post-Coupling):

    • Solvents: DCM (3-5 washes), IPA (2 washes).

3. Final Cleavage and Deprotection:

  • Resin Washing and Drying: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and methanol, then dry it under a vacuum.

  • Cleavage Cocktail: For peptides containing tyrosine, a cleavage cocktail with scavengers is essential to prevent modification of the phenol (B47542) side chain by reactive cations generated during deprotection. Reagent K is a robust and widely used option.

    • Reagent K Composition: TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5 : 5 : 5 : 5 : 2.5 v/v).

  • Cleavage Procedure:

    • Suspend the dried peptide-resin in the cleavage cocktail (approx. 10 mL per gram of resin) in a specialized HF-resistant apparatus.

    • Stir the mixture at room temperature for 1.5 to 4 hours.

    • Filter the resin and wash it with fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold, peroxide-free diethyl ether.

    • Centrifuge or filter to collect the peptide pellet. Wash the pellet with cold ether to remove residual scavengers.

4. Purification and Analysis:

  • Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verify the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.

Data Presentation

The efficiency of incorporating this compound is comparable to its L-counterpart, but success is highly dependent on the chosen activation method and the specific peptide sequence. While exact yields are sequence-dependent, the following table provides representative data for Boc-SPPS.

ParameterTypical RangeNotes
Resin Loading 0.5 - 1.0 mmol/gVaries by resin type (e.g., Merrifield, MBHA).
Coupling Efficiency per Cycle >99%Monitored by Kaiser test or UV monitoring of Fmoc deprotection (if applicable). Incomplete couplings (<99%) may require a second coupling step.
Crude Peptide Purity (Post-Cleavage) 60% - 85%Highly dependent on sequence length and complexity. Side reactions like diketopiperazine formation can reduce purity.
Final Purity (Post-HPLC) >95% - 99%Achievable with standard RP-HPLC purification protocols.
Overall Yield 10% - 40%Calculated based on the initial resin loading. Losses occur at each cycle and during cleavage and purification.

Visualizations

Experimental Workflow

The following diagram illustrates the automated cyclical process of Boc-SPPS.

cluster_cycle Automated Synthesis Cycle (Repeat n times) Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Wash1 2. Washing (DCM / IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-AA, TBTU/HOBt, DIEA in DMF) Wash2->Coupling Wash3 6. Washing (DCM / IPA) Coupling->Wash3 Final_Deprotection Final Nα-Boc Deprotection Start Start: Swollen Peptide-Resin cluster_cycle cluster_cycle Start->cluster_cycle Begin Cycles Cleavage Global Cleavage & Side-Chain Deprotection (Reagent K: TFA/Scavengers) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis cluster_cycle->Final_Deprotection

Caption: Automated Boc-SPPS workflow for peptide synthesis.

Signaling Pathway Example

Peptides containing D-Tyrosine can act as competitive inhibitors in biological pathways. For example, a D-Tyr-containing peptide can inhibit tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.

cluster_pathway Melanin Synthesis Pathway LTyr L-Tyrosine (Substrate) Tyrosinase Tyrosinase (Enzyme) LTyr->Tyrosinase Binds to active site DOPA L-DOPA Tyrosinase->DOPA Catalyzes Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin (Pigment) Dopaquinone->Melanin Inhibitor D-Tyr-Containing Peptide (Competitive Inhibitor) Inhibitor->Tyrosinase Competitively Inhibits

Caption: Inhibition of the melanin pathway by a D-Tyr peptide.

References

Application Notes and Protocols for Coupling Boc-D-Tyr-OH in Difficult Sequences using HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing HATU and HBTU for the incorporation of Boc-D-Tyr-OH into challenging peptide sequences. The protocols and data presented are intended to facilitate the efficient synthesis of peptides containing this sterically hindered and functionally significant amino acid derivative.

Introduction: The Challenge of Coupling this compound in Difficult Sequences

The incorporation of this compound in solid-phase peptide synthesis (SPPS), particularly within "difficult sequences," presents notable challenges. Difficult sequences are often characterized by strong inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. This aggregation can hinder solvent and reagent accessibility, resulting in incomplete coupling and deprotection steps. This compound, with its bulky tert-butyloxycarbonyl protecting group and aromatic side chain, can contribute to steric hindrance, further complicating the coupling reaction.

The choice of coupling reagent is paramount in overcoming these obstacles. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium-based coupling reagents. However, their performance can vary significantly, especially in demanding synthetic contexts.

Comparative Performance: HATU vs. HBTU

Experimental evidence consistently demonstrates that HATU offers superior performance over HBTU for difficult couplings, including those involving sterically hindered amino acids like this compound.[1] The enhanced reactivity of HATU is attributed to the formation of a more reactive OAt-active ester, which accelerates the rate of acylation and minimizes racemization.[1]

Quantitative Data Summary

While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected performance based on data from the synthesis of other challenging peptides and sterically hindered amino acids.

ParameterHATUHBTUReference
Coupling Efficiency (Difficult Sequences) High (>95%)Moderate to High (85-95%)[1]
Reaction Time (Typical) 15 - 45 minutes30 - 60 minutes[1]
Racemization Risk Very LowLow[1]
Purity (e.g., ACP 65-74 Synthesis) Higher Purity (fewer deletion products)Lower Purity (more deletion products)
Cost HigherLower

Key Considerations and Potential Side Reactions

Guanidinylation of the N-terminus

A well-documented side reaction for both HATU and HBTU is the guanidinylation of the free N-terminal amine of the growing peptide chain. This occurs when the coupling reagent is used in excess and effectively terminates the peptide chain.

Mitigation Strategy:

  • Employ a slight excess or stoichiometric amount of the coupling reagent relative to the carboxylic acid (this compound).

  • Avoid prolonged pre-activation times of the amino acid with the coupling reagent before addition to the resin.

Modification of the Tyrosine Side Chain

The phenolic hydroxyl group of tyrosine is nucleophilic and can react with HATU, particularly when the coupling reagent is present in excess. This leads to the formation of an undesired uronium-modified tyrosine side chain.

Mitigation Strategies:

  • Stoichiometry Control: The most effective method to prevent this side reaction is to use an equimolar amount (1 equivalent) of HATU relative to the this compound. The side product is predominantly formed when HATU is in excess.

  • Use of Side-Chain Protection: For particularly sensitive sequences or when excess HATU is deemed necessary to drive the coupling to completion, employing a protected Boc-D-tyrosine derivative, such as Boc-D-Tyr(tBu)-OH , is recommended. The tert-butyl ether protecting group is stable to the conditions of Boc-SPPS and is cleaved during the final HF or TFMSA cleavage step.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and solid support.

General Boc-SPPS Workflow

Resin Resin Swelling Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (this compound + HATU/HBTU) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat Repeat Cycle Wash->Repeat for next amino acid Cleavage Cleavage Wash->Cleavage Final peptide Problem Incomplete Coupling (Positive Kaiser Test) Strategy1 Double Coupling Problem->Strategy1 Strategy2 Increase Reaction Time Problem->Strategy2 Strategy3 Elevate Temperature (e.g., 40-50 °C) Problem->Strategy3 Strategy4 Solvent Modification (e.g., add NMP or DMSO) Problem->Strategy4 Strategy5 Use Chaotropic Salts (e.g., LiCl in DMF) Problem->Strategy5

References

Application Notes and Protocols for the Deprotection of Boc Group from D-Tyrosine Residues using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its facile removal with acids. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection. This document provides detailed application notes and protocols for the removal of the Boc group from D-tyrosine residues, a critical step in the synthesis of peptides with enhanced enzymatic stability for therapeutic and research applications. D-tyrosine containing peptides are of significant interest in drug development, particularly in the fields of oncology and neurodegenerative diseases, due to their increased resistance to proteolysis.

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of the Boc group with TFA proceeds through an acid-catalyzed cleavage mechanism. The process involves the following key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas. It is crucial to perform this reaction in a well-ventilated area as the reaction generates carbon dioxide gas.[1]

  • Amine Salt Formation: The newly formed free amine is protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate (B77799) salt.

Side Reactions and the Role of Scavengers

The tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to undesired side reactions, most notably the alkylation of the electron-rich phenol (B47542) ring of the tyrosine side chain. To prevent this and other potential side reactions with sensitive amino acid residues, scavengers are added to the cleavage cocktail to trap the carbocations.

Common scavengers and their functions are summarized below:

ScavengerTypical Concentration (v/v)Target Residues/Function
Water (H₂O)2.5% - 5%General scavenger for tert-butyl cations.
Triisopropylsilane (TIS)1% - 5%Reduces trityl groups and prevents tryptophan and tyrosine alkylation.[1][2]
Ethanedithiol (EDT)2.5%Protects cysteine and methionine from oxidation and alkylation.[1][2]
Thioanisole5%Scavenges cations and accelerates the deprotection of arginine (Pmc) protecting groups.
Phenol5%Scavenges trityl groups and can suppress tyrosine alkylation.

Quantitative Data on Boc Deprotection of Tyrosine Residues

The efficiency of Boc deprotection and the purity of the final peptide are highly dependent on the reaction conditions, including the concentration of TFA and the composition of the scavenger cocktail.

Comparison of TFA Concentration in Solid-Phase Peptide Synthesis

A study comparing different TFA concentrations for the removal of the Boc group during solid-phase peptide synthesis of 40 different peptides provided the following results:

TFA Concentration in Dichloromethane (DCM)Deprotection TimeAverage Peptide PurityKey Observation
55%30 minutes~9% higher than 100% TFAHigher purity achieved.
100%5 minutesLowerMajor impurity was the omission of the second amino acid residue, likely due to incomplete Boc removal from insufficient resin swelling.
Effect of Scavengers on Deprotection of a Tyrosine-Containing Peptide (Illustrative)

While specific quantitative data for D-tyrosine is limited in readily available literature, the following table illustrates the expected impact of scavengers on the purity of a peptide containing a tyrosine residue, based on HPLC analysis of the crude product after cleavage.

Scavenger Cocktail (TFA/Scavenger(s), v/v)Expected Purity of Desired Peptide (%)Expected Percentage of t-butylated Tyrosine Side-Product (%)
95:5 TFA/Water~85%~10-15%
95:2.5:2.5 TFA/Water/TIS>95%<2%
82.5:5:5:5:2.5 TFA/Phenol/Water/Thioanisole/EDT ("Reagent K")>98%<1%

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-D-Tyrosine in Solution Phase

This protocol is suitable for the deprotection of a single Boc-protected D-tyrosine amino acid.

Materials:

  • Boc-D-Tyrosine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-D-Tyrosine in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (final concentration ~50% TFA in DCM).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Add cold diethyl ether to the residue to precipitate the D-Tyrosine as its TFA salt.

  • Collect the precipitate by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the product under vacuum.

Protocol 2: Boc Deprotection of a D-Tyrosine-Containing Peptide on Solid Phase

This protocol describes the final cleavage and deprotection of a peptide containing a D-tyrosine residue synthesized on a solid support using Boc chemistry.

Materials:

  • Peptide-resin (Boc-protected)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Dichloromethane (DCM) for washing

  • Cold diethyl ether

  • Solid-phase synthesis vessel with a filter

  • Shaker

Procedure:

  • Wash the peptide-resin with DCM (3 x resin volume) to remove any residual solvents.

  • Add the pre-prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM to recover the remaining peptide.

  • Combine all the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection cluster_0 Boc-Protected Amine cluster_1 Reaction with TFA cluster_2 Products BocAmine R-NH-Boc Protonation Protonation BocAmine->Protonation + TFA CarbocationFormation Formation of Tert-butyl Cation Protonation->CarbocationFormation Decarboxylation Decarboxylation CarbocationFormation->Decarboxylation TertButyl Tert-butyl Cation CarbocationFormation->TertButyl AmineSalt R-NH3+ TFA- Decarboxylation->AmineSalt CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow for Solid-Phase Peptide Synthesis and Deprotection

SPPS_Workflow Resin Start with Resin Support CouplingCycle Repeat Coupling Cycles (Deprotection, Activation, Coupling) Resin->CouplingCycle FinalDeprotection Final Cleavage and Deprotection (TFA + Scavengers) CouplingCycle->FinalDeprotection Precipitation Precipitation in Cold Ether FinalDeprotection->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Analysis (LC-MS, HPLC) Purification->Analysis FinalPeptide Pure D-Tyrosine Peptide Analysis->FinalPeptide

Caption: Solid-phase synthesis and deprotection workflow.

Signaling Pathways Involving Tyrosine in Cancer Therapeutics

Cancer_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K/AKT Pathway RTK->PI3K RAS RAS/RAF/MEK/ERK Pathway RTK->RAS CellSurvival Cell Survival Protein Synthesis Metabolism PI3K->CellSurvival Apoptosis Decreased Apoptosis PI3K->Apoptosis Proliferation Proliferation Angiogenesis Migration RAS->Proliferation D_Tyr_Peptide D-Tyrosine Peptide (e.g., as part of a therapeutic) D_Tyr_Peptide->RTK Modulation

Caption: Tyrosine kinase signaling in cancer.

References

Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-Tyr-OH from Merrifield Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing Boc (tert-butyloxycarbonyl) chemistry on Merrifield resin is a cornerstone of peptide and protein synthesis. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support, along with the simultaneous removal of side-chain protecting groups. This document provides detailed application notes and protocols for the cleavage of peptides containing Boc-D-Tyr-OH from Merrifield resin.

The presence of a D-amino acid, such as D-Tyrosine, does not significantly alter the fundamental chemistry of the cleavage process. However, careful consideration of cleavage conditions and the use of appropriate scavengers are paramount to ensure high yield and purity, and to minimize potential side reactions associated with the tyrosine residue. The protocols outlined below describe three common and effective cleavage methods: Hydrogen Fluoride (HF), Trifluoromethanesulfonic Acid (TFMSA), and Trimethylsilyl Trifluoromethanesulfonate (B1224126) (TMSOTf).

Cleavage Methods Overview

The cleavage of the benzyl (B1604629) ester linkage between the C-terminal amino acid and the Merrifield resin, along with the removal of the Boc group and other acid-labile side-chain protecting groups, is typically achieved using strong acids. The choice of the cleavage reagent and protocol depends on the specific peptide sequence, the protecting groups used, and the available laboratory equipment.

Key Considerations for Peptides Containing D-Tyrosine:

  • Scavengers: The phenolic side chain of tyrosine is susceptible to alkylation by carbocations generated during the cleavage process. Therefore, the use of scavengers is crucial to protect the tyrosine residue. Common scavengers include anisole, p-cresol (B1678582), and thioanisole.

  • Side Reactions: Potential side reactions for tyrosine residues include alkylation of the aromatic ring and oxidation. The use of appropriate scavengers and optimized reaction conditions can minimize these side reactions.

  • Stereochemistry: The D-configuration of tyrosine is generally stable under the acidic conditions of cleavage, and racemization is not a common concern at this stage.

Quantitative Data Summary

While specific quantitative data for the cleavage of peptides containing this compound from Merrifield resin is not extensively reported in the literature, the following table summarizes typical expected outcomes based on general peptide synthesis experience. Actual yields and purities will vary depending on the peptide sequence, length, and purification methods.

Cleavage MethodTypical Cleavage TimeTypical Crude Purity (%)Typical Overall Yield (%)Key Considerations
Standard HF 30 - 60 min at 0-5 °C60 - 8050 - 70Requires specialized HF-resistant apparatus. Effective for most peptides.
Low-High HF 2 hours (low), 1 hour (high)65 - 8555 - 75Two-step procedure to minimize side reactions.
Standard TFMSA 90 - 120 min at room temp.55 - 7545 - 65Does not require specialized apparatus. Peptides may associate with salts.
TMSOTf 1 - 2 hours at 0 °C60 - 8050 - 70Fewer side reactions and less hygroscopic products compared to TFMSA.

Experimental Protocols

Protocol 1: Standard Hydrogen Fluoride (HF) Cleavage

This method is highly efficient but requires a specialized, HF-resistant apparatus and stringent safety precautions.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavenger mixture (e.g., p-cresol, dimethylsulfide)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger mixture. For a peptide containing tyrosine, a common mixture is 1 mL of p-cresol and 6.5 mL of dimethylsulfide per 0.2 mmol of peptide-resin.[1]

  • Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.

  • Carefully distill anhydrous HF (approximately 10 mL per 0.2 mmol of peptide-resin) into the reaction vessel, maintaining the temperature between -5°C and 0°C.[1]

  • Stir the cleavage mixture at 0°C to 5°C for 30 to 60 minutes.[1] For peptides containing Arg(Tos), the cleavage time may need to be extended up to 2 hours.[1]

  • After the reaction is complete, evaporate the HF under a stream of dry nitrogen.

  • Wash the resin with a small amount of TFA and filter.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • If necessary, store the suspension at 4°C overnight to facilitate complete precipitation.

  • Collect the crude peptide by filtration through a fine sintered glass funnel and wash with cold diethyl ether to remove scavengers.[1]

  • Dry the crude peptide under vacuum.

Protocol 2: Trifluoromethanesulfonic Acid (TFMSA) Cleavage

TFMSA is a strong acid that can be used as an alternative to HF and does not require a specialized apparatus.

Materials:

  • Peptide-resin (dried)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Trifluoroacetic acid (TFA)

  • Scavenger mixture (e.g., thioanisole, m-cresol)

  • Cold diethyl ether

Procedure:

  • Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.

  • Add the scavenger mixture. A typical mixture is 100 µL of m-cresol (B1676322) and 300 µL of dimethylsulfide per 100 mg of resin.

  • Cool the flask in an ice bath.

  • Add cold TFA (0.5 mL per 100 mg of resin) and stir for 5-10 minutes.

  • Slowly add TFMSA (100 µL per 100 mg of resin) to the stirring mixture, maintaining the temperature between 0°C and 5°C.

  • Continue stirring the mixture at 0°C to 5°C for 3 hours.

  • Filter the resin through a medium sintered glass funnel and wash with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.

  • Collect the crude peptide by filtration and wash with cold diethyl ether.

  • Dry the crude peptide under vacuum. Note that TFMSA-cleaved peptides may require neutralization and desalting.

Protocol 3: Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Cleavage

TMSOTf is another alternative to HF that is reported to produce fewer side reactions than TFMSA.

Materials:

  • Peptide-resin (dried)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., thiocresol)

  • Cold methyl t-butyl ether

Procedure:

  • Prepare the cleavage mixture. For each gram of resin, mix 1.8 mL of TMSOTf, 7.0 mL of TFA, and 1.2 mL of thiocresol.

  • Cool the cleavage mixture in an ice bath.

  • Place the dried peptide-resin in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.

  • Add the chilled cleavage mixture to the peptide-resin.

  • Stir the mixture at 0°C for 1 to 2 hours.

  • Filter the resin through a fine sintered glass funnel and wash with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold methyl t-butyl ether.

  • Collect the crude peptide by filtration and wash with cold ether.

  • Dry the crude peptide under vacuum.

Visualizations

Experimental Workflow for Peptide Cleavage from Merrifield Resin

Cleavage_Workflow General Workflow for Peptide Cleavage from Merrifield Resin start Start: Dried Peptide-Resin cleavage Cleavage with Strong Acid (HF, TFMSA, or TMSOTf) + Scavengers start->cleavage filtration Filtration to Separate Resin Beads cleavage->filtration precipitation Precipitation of Peptide in Cold Ether filtration->precipitation collection Collection of Crude Peptide (Filtration/Centrifugation) precipitation->collection washing Washing with Cold Ether to Remove Scavengers collection->washing drying Drying of Crude Peptide (Under Vacuum) washing->drying purification Purification (e.g., HPLC) drying->purification analysis Analysis (e.g., MS, HPLC) purification->analysis end End: Purified Peptide analysis->end

Caption: General workflow for cleaving peptides from Merrifield resin.

Signaling Pathway of Acid-Catalyzed Peptide Cleavage

Cleavage_Mechanism Acid-Catalyzed Cleavage of Peptide from Merrifield Resin resin Peptide-Resin (Benzyl Ester Linkage) protonation Protonation of Ester Carbonyl resin->protonation acid Strong Acid (H+) (e.g., HF, TFMSA) acid->protonation nucleophilic_attack Nucleophilic Attack (by conjugate base of acid or scavenger) protonation->nucleophilic_attack cleavage Cleavage of Benzyl Ester Bond nucleophilic_attack->cleavage free_peptide Free Peptide with C-terminal Carboxylic Acid cleavage->free_peptide resin_byproduct Benzyl-Cation on Resin (quenched by scavengers) cleavage->resin_byproduct

Caption: Simplified mechanism of acid-catalyzed peptide cleavage.

References

Application Notes and Protocols for Analytical HPLC Methods for Peptides Containing D-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-amino acids, such as D-tyrosine, into peptide sequences is a critical strategy in modern drug design. This substitution can significantly enhance peptide stability against enzymatic degradation, prolong in vivo half-life, and modulate biological activity. Consequently, robust analytical methods are essential to distinguish and quantify peptides containing D-tyrosine from their L-diastereomers, ensuring product quality, efficacy, and safety.

These application notes provide detailed protocols for the analytical separation of peptides containing D-tyrosine using High-Performance Liquid Chromatography (HPLC). Two primary strategies are presented: Chiral HPLC using chiral stationary phases (CSPs) for direct enantiomeric separation, and Reversed-Phase HPLC (RP-HPLC) on conventional achiral columns, which can often resolve diastereomeric peptides due to subtle conformational differences.

Method 1: Chiral HPLC for Direct Separation of D-Tyrosine Peptides

Chiral HPLC is the most definitive method for separating peptide diastereomers. Chiral Stationary Phases (CSPs) create a chiral environment that allows for differential interaction with the D- and L-forms of the peptide, resulting in different retention times. Zwitterionic CSPs, derived from cinchona alkaloids, have demonstrated excellent performance in resolving small peptides.[1]

Experimental Protocol: Chiral HPLC with Zwitterionic CSP

Objective: To achieve baseline separation of a peptide containing D-tyrosine from its L-tyrosine counterpart.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

Materials:

  • Column: CHIRALPAK® ZWIX(+) or ZWIX(-) (e.g., 250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: Methanol (B129727)/Water (98:2, v/v)[1]

  • Additives: 50 mM Formic Acid (FA) + 25 mM Diethylamine (DEA)[1]

  • Sample: Peptide containing D-tyrosine and its L-diastereomer, dissolved in the mobile phase at ~1 mg/mL.

Chromatographic Conditions:

ParameterValue
Flow Rate 0.5 mL/min[1]
Column Temperature 10°C (or 25°C, can be optimized)
Detection ELSD or UV at 220 nm
Injection Volume 10 µL
Elution Mode Isocratic

Procedure:

  • Prepare the mobile phase by mixing methanol and water and adding the specified concentrations of formic acid and diethylamine.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared peptide sample.

  • Monitor the elution profile and record the retention times for the D- and L-tyrosine containing peptides.

Expected Results and Data

The use of zwitterionic CSPs is expected to provide resolution of diastereomeric peptides. For example, the separation of DL-Leu-DL-Tyr has been successfully demonstrated using this type of column. The elution order will depend on the specific peptide and the ZWIX column selected (+ or -).

Table 1: Example Quantitative Data for Chiral Separation of Dipeptides

PeptideColumnMobile Phase AdditivesRetention Time (min) - Peak 1Retention Time (min) - Peak 2
DL-Leu-DL-TyrZWIX(+)50 mM FA + 25 mM DEAData not specifiedData not specified
DL-Ala-DL-PheZWIX(+)50 mM FA + 25 mM DEA8.510.2
DL-Leu-DL-ValZWIX(-)50 mM FA + 25 mM DEA7.99.1

Note: Specific retention times for DL-Leu-DL-Tyr were not provided in the source material, but successful resolution was reported. Researchers should expect distinct peaks for the diastereomers.

Logical Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis SamplePrep Prepare Peptide Sample (~1 mg/mL in mobile phase) Equilibrate Equilibrate Zwitterionic Chiral Column SamplePrep->Equilibrate MobilePhasePrep Prepare Mobile Phase (MeOH/H2O with additives) MobilePhasePrep->Equilibrate Inject Inject Sample Equilibrate->Inject Run Isocratic Elution Inject->Run Detect Detect Peaks (ELSD or UV) Run->Detect Quantify Quantify Peak Areas & Determine Purity Detect->Quantify

Caption: Workflow for chiral HPLC analysis of D-tyrosine peptides.

Method 2: Reversed-Phase HPLC for Diastereomer Separation

Conventional achiral RP-HPLC can often separate peptide diastereomers. The substitution of a single L-amino acid with a D-amino acid can alter the peptide's secondary structure (e.g., disrupt an α-helix) or change its interaction with the stationary phase, leading to differences in retention time. This method is valuable as it utilizes standard, widely available HPLC columns.

Experimental Protocol: RP-HPLC on C8 and C18 Columns

Objective: To resolve peptides containing D-tyrosine from their L-diastereomers based on hydrophobicity and conformational differences on an achiral stationary phase.

Instrumentation:

  • HPLC system with a UV detector

Materials:

  • Column: Zorbax 300SB-C8 (150 x 4.6 mm, 5 µm) or Zorbax 300SB-C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile

  • Sample: Peptide containing D-tyrosine and its L-diastereomer, dissolved in Mobile Phase A at ~1 mg/mL.

Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30°C and 65°C (temperature can be used to optimize separation)
Detection UV absorbance at 210 nm
Injection Volume 20 µL
Gradient Linear gradient of 1% Mobile Phase B per minute is a good starting point. Adjust based on peptide hydrophobicity.

Procedure:

  • Prepare Mobile Phases A and B.

  • Equilibrate the C8 or C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared peptide sample.

  • Run the linear gradient to elute the peptides.

  • Analyze the chromatogram for the separation of the diastereomers. The peptide with the D-amino acid may elute earlier or later depending on its effect on the overall peptide conformation and hydrophobicity.

Expected Results and Data

The retention behavior of diastereomeric peptides on achiral columns can be influenced by factors such as the position of the D-amino acid, the type of stationary phase (C8 vs. C18), and the column temperature. Generally, D-amino acid substitution can disrupt secondary structures, leading to a decrease in retention time.

Table 2: Example Retention Times of Diastereomeric Peptides on RP-HPLC

Peptide Sequence (X = substituted residue)ColumnTemperature (°C)Retention Time (min)
Ac-EAEKAAKE-L-Ile -EKAAKEAEK-amideC83032.5
Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amideC83031.8
Ac-EAEKAAKE-L-Ile -EKAAKEAEK-amideC183038.1
Ac-EAEKAAKE-D-Ile -EKAAKEAEK-amideC183037.5

Note: This data is for peptides containing D-isoleucine, but a similar trend in retention behavior can be expected for peptides containing D-tyrosine, where the D-isomer may elute slightly earlier due to conformational changes.

Decision Tree for RP-HPLC Method Selection

RP_HPLC_Decision_Tree Start Start: Need to separate D/L-Tyrosine peptide diastereomers InitialScreen Initial Screening on C18 Column at 30°C Start->InitialScreen ResolutionCheck Is resolution > 1.5? InitialScreen->ResolutionCheck OptimizeTemp Increase Temperature to 65°C ResolutionCheck->OptimizeTemp No Success Method Successful ResolutionCheck->Success Yes ResolutionCheck2 Is resolution > 1.5? OptimizeTemp->ResolutionCheck2 SwitchColumn Switch to C8 Column ResolutionCheck2->SwitchColumn No ResolutionCheck2->Success Yes ResolutionCheck3 Is resolution > 1.5? SwitchColumn->ResolutionCheck3 ResolutionCheck3->Success Yes UseChiral Consider Chiral HPLC (Method 1) ResolutionCheck3->UseChiral No

Caption: Decision tree for RP-HPLC method development.

Summary and Recommendations

For unambiguous and robust separation of peptides containing D-tyrosine from their L-diastereomers, Chiral HPLC (Method 1) is the recommended approach. It provides direct separation based on stereochemistry and is less dependent on the peptide's primary sequence or secondary structure.

However, Reversed-Phase HPLC (Method 2) on achiral columns is a viable and more accessible alternative that can be effective for many diastereomeric pairs. Method development may require screening of different columns (C18 and C8) and optimization of temperature to achieve the desired resolution.

The choice of method will depend on the specific requirements of the analysis, the available instrumentation, and the properties of the peptide . For routine quality control and applications requiring high certainty in stereochemical purity, investment in a chiral column and method development is highly advised.

References

Troubleshooting & Optimization

Technical Support Center: Improving Low Coupling Efficiency of Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the coupling efficiency of N-α-Boc-D-tyrosine (Boc-D-Tyr-OH) in peptide synthesis. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenolic side chain of tyrosine, can present steric challenges, leading to incomplete coupling reactions and the formation of side products. This guide offers solutions in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome these challenges.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.

Q1: My coupling reaction with this compound is incomplete. How can I confirm this and what is the first step to troubleshoot?

A1: Incomplete coupling in solid-phase peptide synthesis (SPPS) can be confirmed using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A positive result (e.g., a blue color for the Kaiser test) indicates the presence of unreacted primary amines on the resin, confirming an incomplete reaction.[1][2][3]

Troubleshooting Workflow:

The first step is to evaluate your choice of coupling reagent. The reactivity of the coupling reagent is critical for overcoming the steric hindrance associated with this compound.

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Step 1: Evaluate Coupling Reagent start->reagent carbodiimide (B86325) Using Carbodiimide (e.g., DIC, DCC)? reagent->carbodiimide Yes onium Using Onium Salt (e.g., HBTU, PyBOP)? reagent->onium No add_additive Action: Add an activating additive (e.g., HOBt, HOAt, Oxyma) carbodiimide->add_additive Yes stronger_reagent Action: Switch to a more potent onium salt (e.g., HATU, COMU) onium->stronger_reagent Yes, but still fails conditions Step 2: Optimize Reaction Conditions onium->conditions Yes, first attempt add_additive->conditions stronger_reagent->conditions double_couple Action: Perform a double coupling conditions->double_couple increase_params Action: Increase equivalents, extend time, or raise temperature conditions->increase_params end Monitor Completion (e.g., Negative Kaiser Test) double_couple->end increase_params->end

Caption: Troubleshooting decision tree for incomplete coupling.

Q2: I am using a carbodiimide coupling reagent like DIC and still getting low efficiency. What should I do?

A2: While carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common, they may not be reactive enough on their own for sterically hindered amino acids.[1] To improve efficiency, you should use them in conjunction with an activating additive.[4] Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) form active esters that are more reactive than the carbodiimide-activated species alone. This combination also helps to suppress racemization.

Q3: I switched to a more powerful onium salt reagent like HBTU, but the coupling is still not complete. What are my options?

A3: If a standard phosphonium (B103445) or aminium/uronium salt like HBTU or PyBOP is insufficient, you have several options:

  • Switch to a more potent reagent: Reagents like HATU, HCTU, or COMU are known for their high coupling efficiency with hindered amino acids. HATU, in the presence of a base, converts the protected amino acid into a highly reactive OAt ester.

  • Optimize reaction conditions: You can increase the equivalents of the this compound and coupling reagent (e.g., from 2 to 4 equivalents), extend the reaction time (e.g., double the initial time), or moderately increase the temperature (e.g., to 30-40°C).

  • Perform a double coupling: After the initial coupling reaction, if a monitoring test indicates incomplete coupling, you can simply repeat the coupling step with a fresh solution of the activated amino acid before proceeding to the next deprotection step.

Q4: What are the potential side reactions when coupling this compound, and how can I prevent them?

A4: The primary side reactions are racemization and O-acylation of the tyrosine side chain.

  • Racemization: The chiral center of the D-tyrosine can epimerize to L-tyrosine under harsh basic conditions or with prolonged activation times. To minimize this, use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of stronger bases, and minimize the pre-activation time before adding the mixture to the resin. The use of additives like HOBt or HOAt is also highly effective in suppressing racemization.

  • O-acylation: The unprotected phenolic hydroxyl group of the tyrosine side chain is nucleophilic and can react with the activated carboxylic acid of another this compound molecule, leading to the formation of branched impurities. While this is less common than incomplete coupling, it can occur. Using a side-chain protected derivative like Boc-D-Tyr(tBu)-OH is the most effective way to prevent this. If using unprotected this compound, avoiding excessive coupling times and using reagents that favor N-acylation (like those incorporating HOBt) can help.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side chain of tyrosine during Boc-SPPS?

A1: While short peptides can sometimes be synthesized with an unprotected tyrosine side chain, it is highly recommended to use a protected derivative, such as Boc-D-Tyr(tBu)-OH. The unprotected hydroxyl group can be acylated during coupling steps, leading to side products and lower yields. Furthermore, the unprotected side chain can be modified by cationic species released during deprotection and cleavage steps.

Q2: How can I monitor the completion of the coupling reaction?

A2: The most common on-resin method is the Kaiser test (ninhydrin test) . A small sample of resin is washed, and the ninhydrin (B49086) reagent is added. A blue color indicates the presence of unreacted primary amines (incomplete coupling), while a yellow or colorless result indicates completion. Other qualitative tests include the bromophenol blue test and the TNBS test. For a more quantitative assessment, a small amount of the peptide-resin can be cleaved and analyzed by RP-HPLC and LC-MS.

Q3: Can the choice of solvent affect the coupling efficiency?

A3: Yes, the solvent plays a crucial role. N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents for SPPS as they are excellent at solvating the peptide chain and reagents. In cases of suspected on-resin aggregation, which can hinder coupling, using a more disruptive solvent like DMSO or adding chaotropic salts like LiCl to the DMF can be beneficial. Ensure you are using high-purity, anhydrous solvents.

Q4: What is "capping" and should I use it if my this compound coupling fails?

A4: Capping is the process of blocking any unreacted N-terminal amines on the peptide-resin to prevent them from reacting in subsequent coupling cycles. This is typically done using acetic anhydride. If a double coupling still fails to drive the reaction to completion, capping is recommended. This terminates the "failure" or deletion sequence, making the final purification of the desired full-length peptide easier.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Reagent ClassExample Reagent(s)Relative ReactivityAdvantagesDisadvantages
Carbodiimides DIC, DCCModerateLow cost, simple to use.Often requires an additive (HOBt, HOAt) for hindered couplings; DCU byproduct from DCC is insoluble.
Phosphonium Salts PyBOP, PyAOPHighHigh efficiency, does not cause guanidinylation side reactions.Byproducts can be difficult to remove in solution phase.
Aminium/Uronium Salts HBTU, TBTUHighVery efficient for routine synthesis, fast reaction times.Can cause guanidinylation of the N-terminal amine as a side reaction.
Aminium/Uronium Salts (HOAt-based) HATU, HCTUVery HighExtremely efficient for difficult/hindered couplings, faster than HOBt-based reagents.Higher cost.
Aminium/Uronium Salts (Oxyma-based) COMUVery HighHigh reactivity, comparable to HATU; Oxyma leaving group is non-explosive and has better solubility.Limited solution stability.

Experimental Protocols

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for a cycle of solid-phase peptide synthesis.

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a cost-effective method suitable for less challenging couplings.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Activation and Coupling: Add DIC (3 equivalents) to the resin, followed immediately by the pre-dissolved amino acid/HOBt solution.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue), indicating an incomplete reaction, proceed to a second coupling (repeat steps 2-4).

  • Washing: If the Kaiser test is negative, wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

Protocol 2: High-Efficiency HATU Coupling

This protocol is highly recommended for difficult couplings involving sterically hindered amino acids like this compound.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminal amine) in DMF for 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add a tertiary amine base, such as DIPEA (6 equivalents), to the activation mixture and let it pre-activate for 1-2 minutes. Add the complete activation mixture to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. Reaction times can vary depending on the specific sequence.

  • Monitoring: Perform a Kaiser test. If incomplete, consider extending the reaction time or performing a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol 3: Double Coupling Procedure

This procedure is performed if the monitoring test after an initial coupling (e.g., Protocol 1 or 2) is positive.

  • Washing: After the initial coupling reaction, wash the resin thoroughly with DMF (3x) to remove byproducts and unreacted reagents.

  • Repeat Coupling: Prepare a fresh activation mixture as described in Protocol 1 or 2.

  • Second Reaction: Add the fresh mixture to the resin and allow it to react for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. If negative, wash the resin as previously described. If the test is still positive, consider capping the unreacted amines.

References

Technical Support Center: Preventing Racemization of D-Tyrosine During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of D-tyrosine and other chiral amino acids during peptide synthesis. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is a chemical process in which a pure enantiomer, such as a D-amino acid, is converted into a mixture of both D- and L-enantiomers.[1][2] In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer into the peptide chain, resulting in diastereomeric impurities that can be challenging to separate from the desired peptide.[1][2]

Q2: Why is it critical to prevent racemization of D-tyrosine?

A2: The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its amino acids. The presence of even minor diastereomeric impurities due to racemization can significantly diminish or alter the peptide's therapeutic efficacy and potentially introduce off-target effects.[1]

Q3: What are the primary mechanisms of racemization during peptide synthesis?

A3: Racemization during peptide bond formation primarily occurs through two mechanisms:

  • Oxazolone (B7731731) (Azlactone) Formation: This is the most prevalent pathway. The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. This intermediate can be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical purity.

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This pathway is less common but can be significant under strongly basic conditions.

Q4: Which factors influence the extent of racemization?

A4: Several factors during the coupling step can influence the degree of racemization, including the choice of coupling reagent, the type and concentration of the base, the reaction temperature, and the polarity of the solvent.

Troubleshooting Guide

Issue: High levels of L-tyrosine impurity detected in a D-tyrosine containing peptide.

This common issue can often be traced back to the coupling conditions. Follow this step-by-step guide to troubleshoot and mitigate the problem.

Step 1: Evaluate Coupling Reagents and Additives

Certain coupling reagents are more prone to inducing racemization. Onium salts like HBTU and HATU are generally considered "low-racemization" options. However, the choice of additive is crucial for suppressing racemization, especially when using carbodiimides like DIC.

  • Recommendation: If you are observing significant racemization, consider switching to a coupling reagent known for low racemization or incorporating an additive such as Oxyma Pure or HOAt.

Step 2: Assess the Base Used

The strength and steric hindrance of the base used for neutralization and coupling can impact racemization. Stronger and less sterically hindered bases can accelerate the rate of racemization.

  • Recommendation: For sensitive couplings, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of N,N-diisopropylethylamine (DIEA).

Step 3: Control the Reaction Temperature

Higher temperatures can increase the rate of coupling but also significantly accelerate racemization.

  • Recommendation: Perform the coupling reaction at a lower temperature, for example, at 0°C, to minimize the risk of racemization.

Step 4: Optimize the Solvent

The polarity of the solvent can influence the rate of racemization.

  • Recommendation: While solvent choice is often dictated by reagent solubility and resin swelling, consider using less polar solvents where possible to reduce racemization.

Quantitative Data Summary

The choice of coupling reagents and additives significantly impacts the degree of racemization. The following tables summarize quantitative data on D-isomer formation under various conditions.

Table 1: Effect of Coupling Reagent Additives on Racemization

Coupling ReagentAdditive% D-Isomer Formation
DICHOBtLow
DICHOAtVery Low
DICOxyma PureVery Low

Data compiled from publicly available information.

Table 2: Influence of Base on Racemization

BaseRelative BasicityTendency for Racemization
DIEAHighHigh
NMMModerateModerate
2,4,6-CollidineLowLow

Data compiled from publicly available information.

Experimental Protocols

Protocol 1: Minimized Racemization Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol provides a general procedure for a single coupling cycle in SPPS, incorporating measures to minimize racemization.

Materials:

  • Fmoc-D-tyrosine(tBu)-OH

  • Resin-bound peptide with a free N-terminal amine

  • N,N-Dimethylformamide (DMF)

  • Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% Piperidine (B6355638) in DMF

  • Dichloromethane (DCM)

Procedure:

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 20 minutes.

  • Washing: Thoroughly wash the resin with DMF (3 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-tyrosine(tBu)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

  • Coupling Reagent Addition: Add DIC (3-5 equivalents) to the amino acid/additive solution and allow it to pre-activate for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid mixture to the washed resin and agitate for 1-2 hours at room temperature. For particularly sensitive couplings, perform this step at 0°C.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Detection of Racemization by Chiral HPLC Analysis

This protocol describes the analysis of a synthesized peptide to quantify the extent of racemization.

Materials:

  • Crude peptide sample

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • HPLC-grade water, acetonitrile, and formic acid

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., a mixture of water:methanol (B129727):formic acid). Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method Development:

    • Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.

    • Mobile Phase: A gradient of methanol in water with a small percentage of formic acid is a good starting point. The exact composition will need to be optimized for the specific peptide.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm or 280 nm (for tyrosine-containing peptides).

  • Analysis: Inject the prepared sample onto the chiral HPLC system. The D- and L-isomers of the peptide will separate into distinct peaks.

  • Quantification: Integrate the peak areas of the desired D-tyrosine peptide and the undesired L-tyrosine diastereomer. Calculate the percentage of racemization as follows: % Racemization = [Area of L-isomer / (Area of D-isomer + Area of L-isomer)] * 100

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA Activated D-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Mix Racemic Mixture (D/L) Oxazolone->Racemic_Mix Deprotonation/Reprotonation Activated_AA2 Activated D-Amino Acid Enolate Achiral Enolate Intermediate Activated_AA2->Enolate Base-mediated α-proton abstraction Racemic_Mix2 Racemic Mixture (D/L) Enolate->Racemic_Mix2 Protonation

Caption: Primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Reagent Step 1: Evaluate Coupling Reagent & Additive Start->Reagent Base Step 2: Assess Base Reagent->Base Temp Step 3: Control Temperature Base->Temp Solvent Step 4: Optimize Solvent Temp->Solvent End Racemization Minimized Solvent->End

Caption: Troubleshooting workflow for addressing high racemization.

SPPS_Cycle Start Start of Cycle Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, DCM) Deprotection->Wash1 Activation 3. Amino Acid Activation (Fmoc-D-Tyr(tBu)-OH, DIC, Oxyma) Wash1->Activation Coupling 4. Coupling (Room Temp or 0°C) Activation->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Monitoring 6. Monitoring (Kaiser Test) Wash2->Monitoring End End of Cycle Monitoring->End

Caption: A typical SPPS coupling cycle with racemization suppression.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on incomplete Boc deprotection.

Troubleshooting Incomplete Boc Deprotection

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection?

Incomplete removal of the Nα-Boc (tert-butyloxycarbonyl) protecting group is a critical issue in SPPS that can lead to the formation of deletion peptides, where one or more amino acids are missing from the final sequence. The primary causes for this issue include:

  • Insufficient Reaction Time or Acid Strength: The standard deprotection time may not be sufficient for complete removal of the Boc group, especially in long or complex peptide sequences. The rate of Boc cleavage has a second-order dependence on the acid concentration, meaning a small decrease in acid strength can significantly impact the reaction rate.[1][2]

  • Peptide Aggregation: Difficult sequences, particularly those prone to forming β-sheet structures, can cause the peptide chains to aggregate on the resin. This aggregation hinders reagent diffusion, preventing the deprotection solution from reaching all the N-termini.[3]

  • Poor Resin Swelling: For the deprotection reagent to access the peptide chains, the resin must be adequately swollen in the reaction solvent. Incomplete swelling can lead to inaccessible sites and incomplete deprotection. It has been observed that 100% TFA may cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), potentially leading to lower purity peptides.[1][4]

  • Steric Hindrance: Amino acids with bulky side chains or N-methylated amino acids adjacent to the Boc-protected residue can sterically hinder the approach of the deprotecting agent. For instance, the Boc group on a His(pi-Bom) residue has been shown to be more resistant to TFA cleavage than expected.

  • Inadequate Reagent Delivery: In automated synthesizers, issues with reagent delivery, such as blockages or incorrect volumes, can lead to insufficient exposure of the resin to the deprotection solution.

Q2: How can I confirm that Boc deprotection is incomplete?

Several methods can be used to confirm incomplete Boc deprotection:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines. After the deprotection step, a positive Kaiser test (indicated by a dark blue color) suggests the presence of free amines, signifying that deprotection has occurred. However, a negative or weak result after the deprotection step, followed by a positive result after a prolonged or repeated deprotection, can indicate an initial incomplete deprotection.

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide-resin after the deprotection step can reveal the presence of the Boc-protected peptide. A comparison of the crude peptide before and after a repeated or extended deprotection step will show a change in the retention time, with the Boc-protected peptide eluting later.

  • Mass Spectrometry (MS): Analyzing the cleaved peptide by mass spectrometry is the most definitive method. The presence of a mass corresponding to the peptide with the Boc group still attached confirms incomplete deprotection. Additionally, the presence of deletion sequences in the final crude product often points to incomplete deprotection at an earlier cycle.

Q3: What are the recommended deprotection conditions, and how can I optimize them?

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA) in dichloromethane (DCM). Standard protocols often use 50% TFA in DCM for 15-30 minutes. However, these conditions may need to be optimized based on the specific peptide sequence.

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.
50%30 minutesRoom TemperatureFaster deprotection; may be preferred for less sensitive substrates.
55%30 minutesRoom TemperatureHas been shown to yield higher purity peptides compared to 100% TFA in some cases due to better resin swelling.
100% (neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may lead to more side products and can cause less resin swelling.

Optimization Strategies:

  • Extend Deprotection Time: For difficult sequences, extending the deprotection time to 45-60 minutes can improve the completeness of the reaction.

  • Increase TFA Concentration: In cases of severe steric hindrance or aggregation, increasing the TFA concentration to 55-60% may be beneficial.

  • Double Deprotection: Performing the deprotection step twice can also ensure complete removal of the Boc group.

  • Solvent Choice: While DCM is standard, using a solvent mixture like DCM/DMF/NMP (1:1:1) for subsequent acylation and deprotection steps can help disrupt aggregation.

Q4: What are scavengers, and why are they important during deprotection?

During Boc deprotection, a reactive tert-butyl cation is generated. This cation can alkylate sensitive amino acid side chains, particularly tryptophan, methionine, and cysteine, leading to undesired side products. Scavengers are reagents added to the deprotection cocktail to "trap" these reactive cations, preventing them from modifying the peptide.

ScavengerConcentrationTarget ResiduesNotes
Dithioethane (DTE)0.5%Trp, Cys, MetPrevents the formation of peptide side products by scavenging tert-butyl cations.
Triisopropylsilane (TIS)2.5%Trp, CysEffective scavenger for carbocations.
Water2.5%GeneralActs as a scavenger and can help with resin swelling.
Anisole5%Trp, MetA common scavenger, particularly in final cleavage cocktails.
Thioanisole5%Trp, Met, ArgCan accelerate the removal of some side-chain protecting groups but should be used with caution as it can cause partial removal of others.

Q5: What is the difference between standard neutralization and in situ neutralization, and when should I use each?

After Boc deprotection with TFA, the newly exposed N-terminal amine exists as a trifluoroacetate (B77799) salt, which is not nucleophilic. Neutralization is required to deprotonate this salt to the free amine, allowing it to react in the subsequent coupling step.

  • Standard Neutralization: This is a discrete step following deprotection and washing. The peptide-resin is treated with a solution of a hindered base, typically 10% diisopropylethylamine (DIEA) in DCM, followed by extensive washing to remove excess base before the coupling step.

  • In Situ Neutralization: In this streamlined approach, the neutralization and coupling steps are combined. The activated amino acid and the neutralization base are added simultaneously to the peptide-resin immediately after the post-deprotection washes. This method minimizes the time the deprotected peptide-resin exists in a neutral, aggregation-prone state, which can significantly improve coupling efficiency for "difficult" sequences.

In situ neutralization is highly recommended for long or hydrophobic peptides that are prone to aggregation.

Experimental Protocols

Protocol 1: Standard Boc Deprotection

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Pre-wash: Drain the DCM and wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.

  • Deprotection: Add fresh deprotection solution to the resin and agitate for 20-30 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Protocol 2: Monitoring Deprotection with the Kaiser Test

  • Sample Preparation: After the deprotection step and subsequent washes, remove a small sample of resin beads (10-15 beads) and place them in a small test tube.

  • Reagent Addition: Add 2-3 drops each of Reagent A (potassium cyanide in pyridine), Reagent B (ninhydrin in n-butanol), and Reagent C (phenol in n-butanol) to the test tube.

  • Heating: Heat the test tube at 110°C for 5 minutes.

  • Observation:

    • Positive Result (Blue Beads/Solution): Indicates the presence of free primary amines, confirming deprotection.

    • Negative Result (Yellow/Colorless Beads/Solution): Indicates the absence of free primary amines, suggesting incomplete deprotection.

Protocol 3: HPLC Analysis of a Test Cleavage

  • Resin Sampling: After the deprotection step , take a small aliquot of the peptide-resin (5-10 mg).

  • Cleavage: Treat the resin sample with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 1-2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide from the filtrate by adding cold diethyl ether.

  • Sample Preparation: Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Dissolve the crude peptide in a suitable solvent (e.g., 50% aqueous acetonitrile (B52724) with 0.1% TFA).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC. Compare the resulting chromatogram with a standard or a sample from a successful synthesis to identify peaks corresponding to the Boc-protected and deprotected peptide.

Visualizations

Troubleshooting_Incomplete_Boc_Deprotection start Incomplete Deprotection Suspected (e.g., negative Kaiser test, deletion peaks in MS) check_conditions Review Deprotection Protocol start->check_conditions is_standard Are standard conditions being used? (50% TFA, 20-30 min) check_conditions->is_standard increase_time Increase deprotection time (e.g., to 45-60 min) is_standard->increase_time Yes check_sequence Analyze Peptide Sequence is_standard->check_sequence No increase_tfa Increase TFA concentration (e.g., to 55-60%) increase_time->increase_tfa end Re-evaluate and test increase_time->end double_deprotection Perform double deprotection increase_tfa->double_deprotection is_difficult Is it a 'difficult' sequence? (hydrophobic, β-branched AAs) check_sequence->is_difficult use_in_situ Switch to In Situ Neutralization is_difficult->use_in_situ Yes check_resin Evaluate Resin Swelling is_difficult->check_resin No chaotropic_agents Consider chaotropic agents or disruptive solvents (e.g., NMP) use_in_situ->chaotropic_agents use_in_situ->end is_swelling_poor Is resin swelling poor? check_resin->is_swelling_poor change_solvent Optimize solvent system (e.g., use 55% TFA/DCM) is_swelling_poor->change_solvent Yes is_swelling_poor->end No change_solvent->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Boc_SPPS_Cycle cluster_deprotection Deprotection cluster_neutralization Neutralization cluster_coupling Coupling deprotection Nα-Boc Deprotection (e.g., 50% TFA in DCM) wash1 DCM Wash deprotection->wash1 neutralization Neutralization (e.g., 10% DIEA in DCM) wash1->neutralization in_situ In Situ Neutralization: Combines Neutralization and Coupling wash1->in_situ wash2 DCM/DMF Wash neutralization->wash2 coupling Amino Acid Coupling (Activated Boc-AA) wash2->coupling wash3 DMF/DCM Wash coupling->wash3 wash3->deprotection Repeat Cycle in_situ->wash3

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis.

References

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing hydrophobic D-amino acids.

Troubleshooting Guides

Issue 1: Peptide Immediately Precipitates Upon Dissolving in Aqueous Buffer

  • Possible Cause: The peptide's hydrophobic nature leads to extremely low solubility in aqueous solutions, causing it to aggregate and precipitate instantly. The introduction of a D-amino acid can sometimes influence the peptide's secondary structure, potentially exposing more hydrophobic surfaces.

  • Solutions:

Solution IDStrategyDetailed StepsExpected Outcome
TS1-A Organic Solvent Pre-dissolution 1. Dissolve the peptide in a minimal amount of a compatible organic solvent like DMSO, DMF, or acetonitrile.[1][2] 2. Add this concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer.[1][2]Prevents localized high concentrations of the peptide, facilitating its dissolution in the aqueous buffer.
TS1-B pH Adjustment 1. Determine the peptide's isoelectric point (pI). 2. Adjust the buffer pH to be at least one unit away from the pI.[3] For basic peptides, use a slightly acidic buffer; for acidic peptides, use a slightly basic buffer.Increases the net charge of the peptide, enhancing its solubility in aqueous solutions.
TS1-C Use of Chaotropic Agents 1. Prepare the aqueous buffer with a chaotropic agent like 4-8 M guanidine (B92328) hydrochloride (GdnHCl) or urea. 2. Attempt to dissolve the peptide directly in this buffer.These agents disrupt the hydrogen-bonding network of water, which can help to solubilize hydrophobic peptides.

Issue 2: Peptide Solution Becomes Cloudy or Shows Precipitate Over Time

  • Possible Cause: The peptide is metastable in the solution and gradually aggregates over time due to factors like temperature fluctuations, interactions with the container surface, or slow conformational changes leading to self-association.

  • Solutions:

Solution IDStrategyDetailed StepsExpected Outcome
TS2-A Addition of Surfactants 1. Add a low concentration of a non-denaturing surfactant (e.g., 0.01-0.1% Polysorbate 20 or 80) to the peptide solution.Surfactants can coat hydrophobic surfaces of the peptide, preventing self-association and aggregation.
TS2-B Inclusion of Stabilizing Excipients 1. Incorporate excipients like arginine (50-100 mM) or glycerol (B35011) (up to 20%) into the buffer.Arginine can suppress aggregation by interacting with hydrophobic and charged residues, while glycerol acts as a cryoprotectant and stabilizer.
TS2-C Storage Optimization 1. Store the peptide solution in aliquots at -80°C to minimize freeze-thaw cycles. 2. Use low-protein-binding tubes to reduce adsorption to the container surface.Proper storage minimizes degradation and aggregation over time.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing hydrophobic D-amino acids prone to aggregation?

Peptides with a high content of hydrophobic amino acids naturally tend to aggregate in aqueous environments to minimize the unfavorable interactions between their nonpolar side chains and water. The inclusion of D-amino acids can further influence aggregation in several ways:

  • Structural Changes: D-amino acids can alter the peptide's secondary structure, sometimes leading to the formation of β-sheet structures that are prone to aggregation.

  • Increased Proteolytic Resistance: While beneficial for therapeutic applications, the increased stability against enzymatic degradation provided by D-amino acids means the peptide persists longer in solution, providing more opportunity for aggregation to occur.

  • Altered Folding Kinetics: The presence of a D-amino acid can change the folding pathway of the peptide, potentially favoring aggregated states.

Q2: How can I predict the solubility of my peptide?

While precise prediction is challenging, you can estimate solubility based on the amino acid sequence:

  • Calculate the Net Charge: Assign a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus at a neutral pH. A higher absolute net charge generally correlates with better aqueous solubility.

  • Assess Hydrophobicity: If the peptide contains over 50% hydrophobic residues (e.g., Val, Leu, Ile, Met, Phe, Trp), it is likely to have poor water solubility.

  • Consider D-amino Acid Impact: The position and type of the D-amino acid can influence the overall conformation and hydrophobicity.

Q3: What are the best practices for storing peptides with hydrophobic D-amino acids?

  • Lyophilized Form: For long-term storage, keep the peptide in its lyophilized form at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.

  • In Solution: If you must store the peptide in solution, prepare aliquots to avoid repeated freeze-thaw cycles. Store frozen at -80°C. The choice of solvent is critical; often a buffer containing organic solvents or other stabilizing excipients is necessary.

Experimental Protocols

Protocol 1: Systematic Peptide Solubilization Workflow

This protocol outlines a step-by-step approach to solubilizing a challenging peptide.

G cluster_0 start Start with Small Peptide Amount water Attempt to Dissolve in Sterile Water start->water check_water Soluble? water->check_water organic Use Minimal Organic Solvent (DMSO, DMF) check_water->organic No success Peptide Solubilized check_water->success Yes check_organic Soluble? organic->check_organic acidic_basic Adjust pH (Acidic/Basic Buffer) check_organic->acidic_basic No check_organic->success Yes check_ph Soluble? acidic_basic->check_ph denaturant Use Chaotropic Agent (GdnHCl, Urea) check_ph->denaturant No check_ph->success Yes check_denaturant Soluble? denaturant->check_denaturant check_denaturant->success Yes fail Re-evaluate Strategy check_denaturant->fail No

Caption: Systematic workflow for peptide solubilization.

Methodology:

  • Start Small: Begin with a small amount of the lyophilized peptide.

  • Aqueous Solvent: Try to dissolve the peptide in sterile, distilled water or a standard biological buffer (e.g., PBS).

  • Organic Solvent: If insoluble in aqueous solution, dissolve the peptide in a minimal volume of an organic solvent such as DMSO or DMF, and then slowly add it to the aqueous buffer with stirring.

  • pH Adjustment: If the peptide is still not soluble, try dissolving it in a buffer with a pH far from its isoelectric point.

  • Chaotropic Agents: As a final resort for non-biological assays, use buffers containing denaturing agents like GdnHCl or urea.

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like β-sheet structures, which are common in peptide aggregates.

G cluster_0 prep_peptide Prepare Peptide Solution in Assay Buffer mix Mix Peptide and ThT in a 96-well Plate prep_peptide->mix prep_tht Prepare ThT Working Solution prep_tht->mix incubate Incubate at Desired Temperature mix->incubate measure Measure Fluorescence (Ex: ~440 nm, Em: ~485 nm) incubate->measure analyze Analyze Data (Subtract Background) measure->analyze result Increased Fluorescence Indicates Aggregation analyze->result

Caption: Workflow for the Thioflavin T (ThT) assay.

Methodology:

  • Prepare Reagents:

    • Peptide Solution: Prepare your peptide solution in the desired buffer at the concentration to be tested.

    • ThT Stock Solution: Prepare a stock solution of ThT in a suitable solvent (e.g., water or ethanol).

    • ThT Working Solution: Dilute the ThT stock solution in the assay buffer to the final working concentration.

  • Assay Setup:

    • In a 96-well plate, add the peptide solution and the ThT working solution to each well.

    • Include controls: buffer with ThT (blank) and a known aggregating peptide with ThT (positive control).

  • Measurement:

    • Incubate the plate, often with shaking, at a specific temperature.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation around 440 nm and emission around 485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of the blank from the fluorescence readings of the peptide-containing wells.

    • An increase in fluorescence over time indicates the formation of β-sheet-rich aggregates.

Protocol 3: Dynamic Light Scattering (DLS) for Particle Size Analysis

DLS is used to measure the size distribution of particles in a solution, providing a direct assessment of aggregation.

G cluster_0 prep_sample Prepare Peptide Solution and Buffer filter_sample Filter Sample and Buffer (0.2 µm filter) prep_sample->filter_sample instrument_setup Set Up DLS Instrument (Temperature, Solvent Viscosity) filter_sample->instrument_setup measure_blank Measure Buffer-only Control instrument_setup->measure_blank measure_sample Measure Peptide Sample measure_blank->measure_sample analyze Analyze Size Distribution and Polydispersity measure_sample->analyze result Presence of Large Particles Indicates Aggregation analyze->result

Caption: Workflow for Dynamic Light Scattering (DLS).

Methodology:

  • Sample Preparation:

    • Prepare the peptide solution in the desired buffer.

    • Filter the peptide solution and a buffer-only control through a 0.2 µm filter to remove dust and other contaminants.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to stabilize.

    • Set the measurement parameters, including temperature and the viscosity of the solvent.

  • Measurement:

    • First, measure the buffer-only control to establish a baseline.

    • Place the cuvette containing the peptide sample into the instrument and allow it to equilibrate to the set temperature.

    • Perform the DLS measurement.

  • Data Analysis:

    • The instrument's software will provide the size distribution of particles in the sample.

    • The presence of large particles or an increase in the average particle size over time is indicative of aggregation.

References

Side reactions associated with Boc-D-Tyr-OH during peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning side reactions associated with the use of Boc-D-Tyr-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions associated with this compound during peptide synthesis?

A1: The two primary side reactions involving the tyrosine side chain during Boc-based solid-phase peptide synthesis are:

  • O-acylation: The nucleophilic phenolic hydroxyl group of the tyrosine side chain can be acylated by the activated carboxyl group of the incoming amino acid during the coupling step. This leads to the formation of a branched peptide and results in yield loss and purification challenges.[1][2]

  • Side-chain Alkylation: During the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), reactive carbocations are generated. These carbocations can alkylate the electron-rich aromatic ring of the tyrosine side chain, leading to undesired modifications.[3][4]

Q2: Is it necessary to protect the side chain of this compound during synthesis?

A2: Yes, for most applications, protecting the phenolic hydroxyl group of the tyrosine side chain is highly recommended.[5] An unprotected tyrosine side chain is susceptible to O-acylation, which can significantly reduce the yield of the desired peptide and introduce hard-to-remove impurities.

Q3: What are the common side-chain protecting groups for this compound and what are their differences?

A3: In Boc chemistry, the most common side-chain protecting groups for tyrosine are benzyl-based ethers. The choice of protecting group can impact the stability during synthesis and the conditions required for its removal.

  • Benzyl (Bzl): Boc-D-Tyr(Bzl)-OH is frequently used. However, the Bzl group is partially labile to the repetitive TFA treatments used for Nα-Boc deprotection, which can lead to premature deprotection and subsequent side reactions.

  • 2,6-Dichlorobenzyl (2,6-Cl2Bzl): Boc-D-Tyr(2,6-Cl2Bzl)-OH offers greater acid stability compared to the Bzl group and is more resistant to premature cleavage during the synthesis.

  • 2-Bromobenzyloxycarbonyl (2-BrZ): Boc-D-Tyr(2-BrZ)-OH is another acid-stable protecting group that is readily removed during the final HF cleavage.

Q4: How can I minimize side-chain alkylation during the final cleavage step?

A4: The most effective way to minimize side-chain alkylation is by using a "cleavage cocktail" that contains scavengers. Scavengers are nucleophilic compounds that trap the reactive carbocations generated during cleavage, preventing them from modifying the peptide. Common scavengers for peptides containing tyrosine include:

  • Anisole

  • Thioanisole

  • 1,2-ethanedithiol (EDT)

  • Triisopropylsilane (TIS)

A widely used cleavage cocktail for peptides containing sensitive residues like tyrosine is "Reagent K," which is a mixture of TFA, water, phenol, thioanisole, and EDT.

Troubleshooting Guide

Problem Symptom Potential Cause Solution
Low yield of the desired peptide and presence of a higher molecular weight impurity. HPLC analysis shows a significant peak with a mass corresponding to the target peptide plus the mass of an additional amino acid residue.O-acylation of the tyrosine side chain. The unprotected or prematurely deprotected hydroxyl group of tyrosine has reacted with an activated amino acid.* Use a more acid-stable protecting group for the tyrosine side chain, such as 2,6-Dichlorobenzyl (2,6-Cl2Bzl). * Ensure complete coupling of each amino acid to minimize the presence of activated species that could react with the tyrosine side chain. * Optimize coupling conditions by using appropriate coupling reagents and reaction times.
Presence of an impurity with a mass increase of +56 Da or other alkyl adducts. Mass spectrometry analysis of the crude peptide reveals a peak with a mass corresponding to the target peptide plus 56 Da (tert-butyl group) or other alkyl group masses.Alkylation of the tyrosine side chain. Carbocations generated from the cleavage of Boc groups or other protecting groups have reacted with the tyrosine ring.* Use an effective scavenger cocktail during the final cleavage step. A common cocktail is TFA/TIS/Water (95:2.5:2.5). For peptides with multiple sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT) is recommended. * Perform the cleavage at a low temperature (e.g., 0°C) to reduce the rate of side reactions. * Minimize the cleavage time to the minimum required for complete deprotection and cleavage from the resin.
Incomplete removal of the tyrosine side-chain protecting group. The final peptide product shows a mass corresponding to the peptide with the tyrosine protecting group still attached.Insufficiently strong acid or cleavage time. The cleavage conditions are not harsh enough to remove the side-chain protecting group.* Increase the cleavage time or use a stronger acid for the final cleavage (e.g., HF for Bzl, 2,6-Cl2Bzl, or 2-BrZ groups). * Ensure proper mixing during the cleavage reaction to allow the acid to access all sites on the resin.

Experimental Protocols

Protocol 1: Standard Boc-SPPS Cycle for Incorporation of Boc-D-Tyr(2,6-Cl2Bzl)-OH
  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (B109758) (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain and treat with 50% TFA in DCM for an additional 20 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve Boc-D-Tyr(2,6-Cl2Bzl)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the cycle for the next amino acid.

Protocol 2: Final Cleavage of a Peptide Containing D-Tyr from the Resin

This protocol is for the final cleavage from a Merrifield resin and removal of acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum for at least 3 hours.

  • Preparation of Cleavage Cocktail (Reagent K):

    • Caution: Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment.

    • In a suitable container, carefully mix the following components:

      • Trifluoroacetic acid (TFA): 82.5%

      • Water: 5%

      • Phenol: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction:

    • Place the dried peptide-resin in a reaction vessel.

    • Add the freshly prepared and chilled (0°C) Reagent K to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Peptide Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Summary

While specific quantitative data for side reactions with this compound is sequence-dependent and varies with reaction conditions, the following table provides a qualitative comparison of the common side-chain protecting groups used in Boc-SPPS.

Protecting GroupRelative Stability to TFASusceptibility to Side-Chain AlkylationRecommended Cleavage Condition
Benzyl (Bzl) ModerateHighHF
2,6-Dichlorobenzyl (2,6-Cl2Bzl) HighModerateHF
2-Bromobenzyloxycarbonyl (2-BrZ) HighModerateHF

Visualizations

O_Acylation_Mechanism cluster_coupling Coupling Step Activated_AA Activated Amino Acid (R-COOH + Coupling Reagent) Side_Product O-acylated Tyr Side Product (Branched Peptide) Activated_AA->Side_Product O-acylation Desired_Product Linear Peptide Extension Activated_AA->Desired_Product Peptide bond formation Tyr_Resin Peptide-Resin with unprotected Tyr(OH) Tyr_Resin->Side_Product Peptide_Resin_N-terminus Peptide-Resin N-terminus Alkylation_Mechanism cluster_cleavage TFA Cleavage Step Boc_Group Boc-Protecting Group Carbocation tert-Butyl Carbocation Boc_Group->Carbocation  + TFA TFA TFA Alkylated_Tyr Alkylated Tyrosine (Side Product) Carbocation->Alkylated_Tyr Alkylation Trapped_Carbocation Trapped Carbocation Carbocation->Trapped_Carbocation Trapping Tyr_Ring Tyrosine Phenolic Ring Tyr_Ring->Alkylated_Tyr Scavenger Scavenger (e.g., TIS, Anisole) Scavenger->Trapped_Carbocation Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC, MS) Check_Purity Is Purity Acceptable? Start->Check_Purity Impurity_ID Identify Impurities (Mass Shift) Check_Purity->Impurity_ID No End Pure Peptide Check_Purity->End Yes O_Acylation O-acylation Suspected (+ Mass of AA) Impurity_ID->O_Acylation Mass Shift = AA Alkylation Alkylation Suspected (+ Mass of Alkyl Group) Impurity_ID->Alkylation Mass Shift = Alkyl Incomplete_Deprotection Incomplete Deprotection (+ Mass of PG) Impurity_ID->Incomplete_Deprotection Mass Shift = PG Optimize_Coupling Optimize Coupling: - Use more stable Tyr PG - Ensure complete coupling O_Acylation->Optimize_Coupling Optimize_Cleavage Optimize Cleavage: - Use effective scavengers - Lower temperature - Shorter time Alkylation->Optimize_Cleavage Modify_Cleavage Modify Cleavage: - Increase time - Use stronger acid Incomplete_Deprotection->Modify_Cleavage Re-synthesize Re-synthesize Peptide Optimize_Coupling->Re-synthesize Optimize_Cleavage->Re-synthesize Modify_Cleavage->Re-synthesize Re-synthesize->Start

References

Technical Support Center: Optimizing Boc-D-Tyr-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the reaction time for Boc-D-Tyr-OH coupling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for this compound, and how do they compare?

A1: The choice of coupling reagent is critical for efficient peptide synthesis. For this compound, several classes of reagents are commonly used, each with its own advantages and disadvantages.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are traditional and cost-effective coupling reagents.[1] Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) because its urea (B33335) byproduct is more soluble in common organic solvents compared to the byproduct of dicyclohexylcarbodiimide (B1669883) (DCC).[2][3] Carbodiimide-mediated couplings are often performed with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[1][2]

  • Aminium/Uronium Salts (e.g., HATU, HBTU, HCTU): Reagents like HATU and HBTU are known for their high reactivity and rapid coupling times, making them suitable for sterically hindered amino acids. HATU is often preferred over HBTU for its slightly faster reaction rate and lower potential for racemization. These reagents require a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), for activation.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP is another highly effective reagent for difficult couplings and can be used in excess to drive reactions to completion. Similar to aminium salts, they require a tertiary base for activation.

Q2: Is it necessary to protect the hydroxyl group of the tyrosine side chain?

A2: While it is possible to incorporate tyrosine without side-chain protection in the synthesis of short peptides, it is generally recommended to protect the phenolic hydroxyl group. An unprotected tyrosine side chain is nucleophilic and can react with activated amino acids during coupling, leading to O-acylation. This side reaction results in loss of yield and the formation of impurities that are difficult to remove. For Boc-based solid-phase peptide synthesis (SPPS), a common protecting group for the tyrosine side chain is the benzyl (B1604629) (Bzl) group, as in Boc-D-Tyr(Bzl)-OH. However, for Fmoc-based strategies, the tert-butyl (tBu) group is more common.

Q3: What are the optimal solvents for this compound coupling?

A3: The choice of solvent is crucial for ensuring proper solvation of the reactants and, in the case of SPPS, adequate swelling of the resin. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents for peptide coupling reactions due to their excellent solvating properties. Dichloromethane (DCM) is also frequently used, particularly in Boc chemistry, as it readily dissolves most Boc-protected amino acids and promotes good swelling of polystyrene-based resins. For difficult sequences prone to aggregation, mixtures containing dimethyl sulfoxide (B87167) (DMSO) may be employed to disrupt secondary structures.

Q4: How can I monitor the completion of the coupling reaction?

A4: In solid-phase peptide synthesis, the Kaiser (ninhydrin) test is a common qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling reaction, while a negative result (yellow or colorless) suggests the reaction is complete. For quantitative analysis, a small portion of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences. In solution-phase synthesis, Thin-Layer Chromatography (TLC) or HPLC are typically used to monitor the disappearance of starting materials and the appearance of the product.

Troubleshooting Guide

Issue 1: Slow or Incomplete Coupling Reaction

  • Symptom: The Kaiser test remains positive after the standard coupling time, or HPLC analysis of the crude product shows a significant peak corresponding to the deletion sequence.

  • Possible Causes & Solutions:

    • Steric Hindrance: The bulky nature of the this compound residue can hinder the coupling reaction.

      • Solution: Switch to a more powerful coupling reagent such as HATU or PyBOP. These reagents are known to be more effective for sterically hindered amino acids. Consider performing a "double coupling" by repeating the coupling step with a fresh solution of the activated amino acid.

    • Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking the N-terminal amine.

      • Solution: Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO. Sonication of the reaction mixture can also help to break up aggregates.

    • Suboptimal Reagent Concentration or Reaction Time: The amounts of reagents or the reaction duration may be insufficient.

      • Solution: Increase the equivalents of the amino acid and coupling reagents (typically 2-4 equivalents relative to the resin substitution). Extend the coupling reaction time, for example, from 1-2 hours to 4 hours or even overnight.

Issue 2: Low Yield of the Final Peptide

  • Symptom: The overall yield of the purified peptide is lower than expected.

  • Possible Causes & Solutions:

    • Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid was not completely removed.

      • Solution: Ensure that a fresh solution of trifluoroacetic acid (TFA) in DCM is used for deprotection. Increase the deprotection time if necessary and confirm the presence of a free amine with a positive Kaiser test before proceeding with coupling.

    • Side Reactions: Unwanted chemical modifications may be occurring during the synthesis.

      • Solution: If the tyrosine side chain is unprotected, O-acylation can occur. Ensure adequate protection of the hydroxyl group with a suitable protecting group like benzyl (Bzl). To minimize racemization, especially when using carbodiimide (B86325) reagents, include an additive like HOBt in the coupling cocktail.

Issue 3: Presence of Impurities in the Crude Product

  • Symptom: HPLC analysis of the crude peptide shows multiple peaks close to the main product peak.

  • Possible Causes & Solutions:

    • Racemization: The chirality of the this compound may have been compromised during activation and coupling, leading to the formation of diastereomers.

      • Solution: Minimize the pre-activation time of the amino acid before adding it to the resin. Use a hindered base like DIPEA, and ensure the correct stoichiometry is used. The addition of HOBt or HOAt can help suppress racemization.

    • Guanidinylation: If using an excess of an aminium/uronium coupling reagent (like HBTU or HATU), it can react with the N-terminal amine to form a guanidinium (B1211019) group, capping the peptide chain.

      • Solution: Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the mixture to the peptide-resin.

Data Presentation

The following table summarizes typical reaction conditions for this compound coupling with various reagents. Please note that optimal conditions can be sequence-dependent, and the values provided are intended as a starting point for optimization.

Coupling ReagentEquivalents (AA:Reagent:Base)SolventTypical Reaction TimeExpected YieldPurity
DIC/HOBt 2-3 : 2-3 : N/ADMF or DCM2-4 hoursGood to ExcellentGood
HBTU/HOBt/DIPEA 2-3 : 2-3 : 4-6DMF1-2 hoursExcellentHigh
HATU/DIPEA 2-3 : 2-3 : 4-6DMF30-60 minutesExcellentVery High
PyBOP/DIPEA 2-3 : 2-3 : 4-6DMF or NMP1-3 hoursExcellentHigh

Yield and purity are dependent on the specific peptide sequence and synthesis conditions.

Experimental Protocols

Protocol 1: this compound Coupling using HATU

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and agitate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, continue the coupling for another 30 minutes or perform a second coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 2: this compound Coupling using HBTU/HOBt

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the activation mixture and agitate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: After complete coupling, wash the resin with DMF (3x), DCM (3x), and then DMF (3x).

Protocol 3: this compound Coupling using DIC/HOBt

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DCM or DMF for 30 minutes.

  • Reagent Solution: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the swollen resin.

  • Initiation: Add DIC (3 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

Mandatory Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Troubleshooting cluster_completion Completion Resin Resin with Free Amine Coupling Coupling Reaction Resin->Coupling AA_CouplingReagent This compound + Coupling Reagent + Base AA_CouplingReagent->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Decision Complete? KaiserTest->Decision Troubleshoot Troubleshoot: - Double Couple - Change Reagent - Extend Time Decision->Troubleshoot No Wash Wash Resin Decision->Wash Yes Troubleshoot->Coupling NextStep Proceed to Next Cycle Wash->NextStep

Caption: Workflow for optimizing this compound coupling.

G RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active Receptor Dimerization & Autophosphorylation RTK_inactive->RTK_active Dimerization Ligand Growth Factor Ligand->RTK_inactive Binding pTyr Phosphorylated Tyrosine RTK_active->pTyr Phosphorylation Adapter Adapter Proteins (e.g., Grb2) pTyr->Adapter Recruitment Downstream Downstream Signaling (e.g., Ras/MAPK Pathway) Adapter->Downstream Activation Response Cellular Response (e.g., Proliferation, Differentiation) Downstream->Response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

How to address poor solubility of Boc-protected amino acids in DMF

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Boc-protected amino acids in N,N-Dimethylformamide (DMF).

Frequently Asked Questions (FAQs)

Q1: Why is my Boc-protected amino acid not dissolving in DMF?

A1: The poor solubility of Boc-protected amino acids in DMF can be attributed to several factors:

  • High Hydrophobicity: The Boc (tert-butyloxycarbonyl) protecting group is bulky and hydrophobic. Amino acids with large, nonpolar side chains (e.g., Valine, Leucine, Isoleucine, Phenylalanine) are inherently less soluble in polar aprotic solvents like DMF.[1]

  • Intermolecular Interactions and Aggregation: Hydrophobic interactions and hydrogen bonding between amino acid molecules can lead to the formation of aggregates, which are difficult to dissolve. This is particularly common in longer peptide chains.

  • Zwitterionic Character: Although the N-terminus is protected, the free carboxylic acid can still participate in intermolecular hydrogen bonding, contributing to aggregation.

  • Solvent Quality: The presence of water or other impurities in the DMF can significantly decrease the solubility of hydrophobic compounds.

Q2: Are there alternative solvents to DMF for dissolving Boc-protected amino acids?

A2: Yes, several other organic solvents can be used, either as alternatives or as co-solvents with DMF. These include:

  • N-Methyl-2-pyrrolidone (NMP): Often considered a stronger solvent for protected amino acids than DMF.[2]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can dissolve many poorly soluble organic compounds.[1]

  • Dichloromethane (DCM): While less polar than DMF, it can be effective for many Boc-protected amino acids, particularly those with less polar side chains.[3][4]

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can be an effective method to increase the solubility of Boc-protected amino acids. However, it should be done with caution, as excessive heat can lead to degradation or unwanted side reactions. A temperature range of 30-40°C is generally recommended.

Q4: Will sonication help dissolve my Boc-protected amino acid?

A4: Yes, sonication is a commonly used technique to aid in the dissolution of poorly soluble compounds. The high-frequency sound waves can help to break up aggregates and increase the surface area of the solid, facilitating its interaction with the solvent.

Troubleshooting Guide

Problem: My Boc-protected amino acid is forming a suspension or is completely insoluble in DMF.

Below is a step-by-step workflow to address this issue.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps start Start: Weigh Boc-amino acid and add DMF vortex Vortex at room temperature for 2-5 minutes start->vortex observe Observe for complete dissolution vortex->observe sonicate Sonicate for 10-15 minutes observe->sonicate No end_soluble Solution is ready for use observe->end_soluble Yes observe2 Observe for dissolution sonicate->observe2 heat Gently heat to 30-40°C with stirring observe2->heat No observe2->end_soluble Yes observe3 Observe for dissolution heat->observe3 cosolvent Add a co-solvent (e.g., NMP or DMSO) observe3->cosolvent No observe3->end_soluble Yes observe4 Observe for dissolution cosolvent->observe4 chaotrope For coupling reactions: Use chaotropic salts (e.g., LiCl) observe4->chaotrope No observe4->end_soluble Yes chaotrope->end_soluble If successful for coupling end_insoluble Consider alternative strategies (e.g., different protecting group) chaotrope->end_insoluble If still problematic

Troubleshooting workflow for dissolving Boc-amino acids.

Data Presentation: Solubility of Boc-Protected Amino Acids

The following table summarizes the solubility of common Boc-protected amino acids in various organic solvents. Please note that "Clearly Soluble" often refers to qualitative data from manufacturers, typically at a concentration of 1 mmol in 2 mL of solvent.

Boc-Amino AcidSolventSolubilityNotes
Boc-Leu-OH DMFClearly Soluble (1 mmol in 2 mL)Soluble in methanol.
DMSO~10 mg/mL
Ethanol~30 mg/mL
Boc-Phe-OH DMFClearly Soluble (1 mmol in 2 mL)Also soluble in DCM and NMP.
DMSO100 mg/mL (requires sonication)
Boc-Val-OH DMFClearly Soluble (1 mmol in 2 mL)Soluble in Chloroform, DMSO, and Methanol.
DCMSoluble
Boc-Ile-OH DMSOSlightly SolubleSoluble in Methanol and Acetic Acid.

Experimental Protocols

Protocol 1: Dissolution using Sonication

This protocol is intended for situations where a Boc-protected amino acid does not readily dissolve in DMF at room temperature with simple vortexing.

Materials:

  • Boc-protected amino acid

  • Anhydrous DMF

  • Glass vial with a screw cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Weigh the desired amount of the Boc-protected amino acid and transfer it to the glass vial.

  • Add the calculated volume of anhydrous DMF to achieve the target concentration.

  • Securely cap the vial and vortex the mixture for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a bath sonicator.

  • Sonicate the mixture for 10-15 minute intervals.

  • After each interval, remove the vial and visually inspect for dissolution. Vortexing between sonication intervals can also be beneficial.

  • Repeat sonication until the amino acid is completely dissolved. If solubility issues persist, proceed to other methods like gentle heating or the use of co-solvents.

Protocol 2: Dissolution using Gentle Heating

This protocol should be used with caution to avoid degradation of the amino acid derivative.

Materials:

  • Boc-protected amino acid

  • Anhydrous DMF

  • Glass vial with a screw cap

  • Hot plate with a water bath or a heating block

  • Magnetic stirrer and stir bar (optional)

  • Thermometer

Procedure:

  • Prepare a suspension of the Boc-protected amino acid in DMF in a glass vial as described in Protocol 1.

  • Place the vial in a water bath or heating block pre-heated to 30-40°C.

  • If using a magnetic stirrer, add a small stir bar to the vial and stir the suspension while heating. Otherwise, periodically remove the vial and vortex.

  • Monitor the dissolution and the temperature closely. Do not exceed 40°C.

  • Once the solid is completely dissolved, remove the vial from the heat source and allow it to cool to room temperature before use.

Protocol 3: Using Co-solvents to Enhance Solubility

This protocol describes the use of NMP or DMSO as a co-solvent to improve the solubility of Boc-protected amino acids in DMF.

Materials:

  • Boc-protected amino acid

  • Anhydrous DMF

  • Anhydrous NMP or DMSO

  • Glass vial with a screw cap

  • Vortex mixer

Procedure:

  • To the undissolved mixture of the Boc-protected amino acid in DMF, add a small amount of NMP or DMSO (e.g., 10-20% of the total volume).

  • Vortex the mixture vigorously for 2-3 minutes.

  • Observe for improved solubility. If necessary, incrementally add more co-solvent until the amino acid is fully dissolved.

  • Be mindful of the total volume and the final concentration of your solution. Also, consider the compatibility of the co-solvent with subsequent reaction steps.

Protocol 4: Using Chaotropic Salts for Difficult Couplings

This method is particularly useful during solid-phase peptide synthesis (SPPS) when poor solubility of the incoming amino acid leads to incomplete coupling reactions.

Materials:

  • Boc-protected amino acid

  • Anhydrous DMF

  • Lithium Chloride (LiCl) or Potassium Thiocyanate (KSCN)

  • Resin-bound peptide with a free N-terminus

  • Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

  • Base (e.g., DIEA)

Procedure:

  • Prepare a stock solution of the chaotropic salt in DMF (e.g., 1 M LiCl in DMF).

  • When preparing the solution of the Boc-protected amino acid for the coupling reaction, use the DMF/chaotropic salt solution as the solvent. A final concentration of 0.4 M for the chaotropic salt in the reaction mixture is often effective.

  • Alternatively, the resin can be washed with the DMF/chaotropic salt solution prior to the coupling step to disrupt secondary structures of the growing peptide chain.

  • Proceed with the standard activation and coupling protocol. The presence of the chaotropic salt helps to disrupt aggregation and improve the accessibility of the reactive sites.

Logical Relationships in Solubility Troubleshooting

The decision-making process for addressing solubility issues can be visualized as a series of logical steps, starting from the simplest and progressing to more aggressive methods.

G cluster_0 Solubility Problem cluster_1 Initial Physical Methods cluster_2 Chemical Intervention cluster_3 Advanced Strategies problem Boc-amino acid insoluble in DMF vortex Vortexing problem->vortex sonication Sonication vortex->sonication If ineffective heating Gentle Heating (30-40°C) sonication->heating If ineffective cosolvent Use of Co-solvents (NMP, DMSO) heating->cosolvent If ineffective chaotropes Use of Chaotropic Salts (for coupling reactions) cosolvent->chaotropes If for coupling alt_protect Alternative Protecting Groups chaotropes->alt_protect If still problematic

Logical progression for troubleshooting solubility.

References

Double coupling strategy for hindered amino acids like Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering challenges with the synthesis of peptides containing hindered amino acids, with a specific focus on the double coupling strategy for Boc-D-Tyr-OH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "hindered" amino acid in SPPS?

A1: this compound can be challenging to couple efficiently due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the phenolic side chain of tyrosine, can physically obstruct the approach of the activated amino acid to the growing peptide chain on the solid support. This hindrance can lead to slower reaction kinetics and incomplete coupling reactions.[1][2]

Q2: What is a "double coupling" strategy and when should it be used?

A2: A double coupling strategy involves repeating the coupling step for a specific amino acid before proceeding to the deprotection of the next residue in the sequence.[3][4] This approach is particularly recommended for sterically hindered amino acids like this compound, or when monitoring tests indicate an incomplete reaction.[5] The goal is to drive the reaction to completion and minimize the formation of deletion sequences, which are difficult to separate from the final product.

Q3: What are the most effective coupling reagents for hindered amino acids like this compound?

A3: For sterically hindered amino acids, potent coupling reagents are recommended to overcome the activation energy barrier. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than standard carbodiimides like DCC or DIC. Highly recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These reagents are often used in combination with a tertiary amine base such as N,N-Diisopropylethylamine (DIEA).

Q4: Can I monitor the completeness of the coupling reaction for this compound?

A4: Yes, monitoring the reaction is crucial. Qualitative colorimetric tests can be performed on a small sample of the resin beads to check for the presence of unreacted primary amines. The most common method is the Kaiser test . A positive result (blue-colored beads) indicates incomplete coupling and the need for a second coupling or a capping step.

Troubleshooting Guide: Low Coupling Efficiency with this compound

This guide provides a systematic approach to diagnosing and resolving issues related to the inefficient coupling of this compound.

Symptom Possible Cause Recommended Solution
Positive Kaiser Test after first coupling Steric Hindrance: The bulky nature of this compound is impeding the reaction.Perform a Double Coupling: After the initial coupling, drain the reaction vessel and add a fresh solution of activated this compound for a second coupling cycle.
Suboptimal Activation: The coupling reagent may not be potent enough.Switch to a Stronger Coupling Reagent: Utilize HATU, HBTU, or PyBOP instead of standard reagents like DCC/HOBt. Increase the equivalents of the amino acid and coupling reagents (2-4 equivalents relative to resin substitution).
Insufficient Reaction Time: The coupling reaction may not have had enough time to go to completion.Extend Reaction Time: Increase the coupling time for the first and/or second coupling (e.g., 2-4 hours or even overnight).
Low yield of the final peptide and presence of deletion sequences (as identified by Mass Spectrometry) Peptide Aggregation: The growing peptide chain is forming secondary structures on the resin, blocking the N-terminal amine.Modify Solvent System: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a small amount of DMSO to disrupt aggregation.
Incomplete Deprotection of the Previous Residue: The N-terminal amine was not fully available for coupling.Ensure Complete Deprotection: Use a fresh solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for Boc deprotection and ensure sufficient reaction time (e.g., 20-30 minutes).
Poor Resin Swelling: The resin is not adequately swollen, limiting reagent access.Proper Resin Swelling: Ensure the resin is fully swollen in the appropriate solvent (e.g., DCM or DMF) before the coupling step.

Experimental Protocol: Double Coupling of this compound

This protocol outlines a standard procedure for the double coupling of this compound in Boc-based solid-phase peptide synthesis.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for Kaiser Test

Procedure:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform the Boc deprotection of the N-terminal amino acid using 50% TFA in DCM.

    • Wash the resin thoroughly with DCM, followed by DMF.

    • Neutralize the resin with a 10% solution of DIEA in DMF.

    • Wash the resin again with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the this compound. Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended):

    • Remove a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads remain colorless or yellow), proceed to the deprotection of the newly added this compound.

    • If the test is positive (beads turn blue), proceed to the second coupling.

  • Second Coupling:

    • Drain the reaction solution from the resin.

    • Wash the resin with DMF (3x).

    • Repeat step 2 to perform a second coupling with a fresh solution of activated this compound.

  • Final Wash:

    • After the second coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any excess reagents and by-products.

    • The resin is now ready for the deprotection of the this compound residue and the coupling of the next amino acid in the sequence.

Quantitative Data Summary

Parameter Single Coupling Double Coupling Rationale
Coupling Efficiency Variable, can be <99%Approaching quantitative (>99.5%)Repeating the reaction drives it to completion.
Crude Peptide Purity Lower, with deletion sequencesHigher, with a more prominent desired product peakMinimizes the formation of deletion byproducts.
Final Yield Potentially lower after purificationHigher, due to increased purity of the crude productLess loss of product during the purification of impurities.
Reagent Consumption 1x2xThe amino acid and coupling reagents are used twice.

Visualizations

Double_Coupling_Workflow Double Coupling Workflow for Hindered Amino Acids start Start: Peptide-Resin with free N-terminus first_coupling 1st Coupling: Add activated This compound start->first_coupling monitoring Monitoring: Kaiser Test first_coupling->monitoring second_coupling 2nd Coupling: Add fresh activated This compound monitoring->second_coupling Positive Result wash Final Wash monitoring->wash Negative Result second_coupling->wash next_cycle Proceed to Next Deprotection Cycle wash->next_cycle incomplete Incomplete complete Complete

Caption: Workflow for the double coupling of a hindered amino acid.

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Problem: Positive Kaiser Test / Low Yield check_reagents Are coupling reagents potent? (e.g., HATU, HBTU) start->check_reagents upgrade_reagents Action: Switch to HATU, HBTU, or PyBOP check_reagents->upgrade_reagents No perform_double_coupling Action: Perform a second coupling check_reagents->perform_double_coupling Yes upgrade_reagents->perform_double_coupling check_conditions Are reaction conditions optimal? perform_double_coupling->check_conditions extend_time Action: Extend coupling time (2-4 hours) check_conditions->extend_time No check_aggregation Is peptide aggregation suspected? check_conditions->check_aggregation Yes extend_time->check_aggregation change_solvent Action: Switch to NMP or add DMSO check_aggregation->change_solvent Yes success Problem Resolved check_aggregation->success No change_solvent->success

Caption: Decision-making workflow for troubleshooting inefficient coupling.

References

Technical Support Center: Purification of Crude Peptides Containing Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purification strategies for crude peptides containing N-tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound preparations?

A1: Crude this compound can contain a variety of impurities stemming from the synthesis process. These include:

  • Unreacted Starting Materials: D-Tyrosine and di-tert-butyl dicarbonate (B1257347) (Boc)₂O may be present if the reaction has not gone to completion.

  • Byproducts of Boc Protection: Byproducts can form depending on the method used. For example, when using BOC-ON, an oxime byproduct can be generated.[1]

  • Di-peptides or Oligomers: If activation of the carboxylic acid occurs, small amounts of Boc-D-Tyr-D-Tyr-OH may form.

  • Enantiomeric Impurities: The presence of the L-enantiomer (Boc-L-Tyr-OH) can occur if the starting D-tyrosine is not enantiomerically pure.

  • Solvent and Reagent Residues: Residual solvents like dichloromethane (B109758) (DCM), ethyl acetate, or reagents like triethylamine (B128534) (TEA) can be present.[2]

Q2: My crude this compound is an oil and won't solidify. What should I do?

A2: It is not uncommon for crude Boc-protected amino acids to be oily, which can be due to the presence of impurities or residual solvents.[2] Here are a few strategies to induce solidification:

  • Trituration: Stirring the oily product with a non-polar solvent in which the product is poorly soluble, such as diethyl ether or hexane (B92381), can often induce precipitation of the solid product.[2]

  • Seed Crystal: If available, adding a small seed crystal of pure this compound to the oil can initiate crystallization.

  • Solvent Removal: Ensure all solvents have been thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of other solvents.

  • pH Adjustment: For amino acid derivatives, pH plays a crucial role. Precipitating the product from an aqueous solution by adjusting the pH to neutral may aid solidification.[2]

Q3: What is the recommended method for purifying a peptide containing this compound?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides. This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA).

Q4: How can I improve the resolution of my target peptide from impurities during HPLC purification?

A4: To improve peak resolution in RP-HPLC, consider the following:

  • Optimize the Gradient: A shallower gradient around the elution time of your target peptide will increase the separation between closely eluting impurities.

  • Change the Stationary Phase: If a C18 column does not provide adequate separation, trying a different stationary phase, such as C8 or phenyl-hexyl, may alter the selectivity.

  • Adjust the Mobile Phase: While TFA is standard, other ion-pairing agents or different pH conditions can affect retention times and selectivity.

  • Elevate the Column Temperature: Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak shape and resolution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude peptides containing this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification Peptide Aggregation: Hydrophobic peptides can aggregate, leading to poor solubility and loss during purification.- Dissolve the crude peptide in a stronger solvent like DMSO or DMF before diluting with the initial HPLC mobile phase.- Purify at a slightly elevated temperature (e.g., 30-40°C) to disrupt aggregates.
Incomplete Precipitation: The peptide may not fully precipitate from the cleavage cocktail.- Ensure the ether used for precipitation is ice-cold.- Increase the volume of ether used.- Maximize precipitation time at -20°C.
Broad or Tailing Peaks in HPLC Secondary Interactions: The phenolic hydroxyl group of tyrosine can interact with residual silanol (B1196071) groups on the silica-based stationary phase.- Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) is used in the mobile phase to suppress these interactions.- Use a column with end-capping to minimize exposed silanol groups.
Column Overload: Injecting too much crude material onto the column can lead to poor peak shape.- Reduce the amount of sample injected.- Use a larger diameter preparative column for larger sample loads.
Presence of Unexpected Peaks in HPLC/MS Incomplete Deprotection: Side-chain protecting groups from other amino acids in the peptide may not have been completely removed during cleavage.- Extend the cleavage time with the TFA cocktail.- Use a scavenger cocktail appropriate for the protecting groups present.
Modification of Tyrosine: The phenolic hydroxyl group of tyrosine can be susceptible to modification (e.g., alkylation by carbocations generated during cleavage).- Use scavengers such as triisopropylsilane (B1312306) (TIS) or water in the cleavage cocktail to trap reactive carbocations.
Oily Product After Lyophilization Residual Organic Solvents: Incomplete removal of organic solvents like acetonitrile from the HPLC fractions.- Ensure complete freezing of the pooled fractions before lyophilization.- Lyophilize for a longer duration to ensure complete solvent removal.
Hygroscopic Nature: The purified peptide may be hygroscopic.- Store the lyophilized product in a desiccator over a drying agent.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Extraction and Crystallization

This protocol describes a general method for purifying crude this compound after synthesis.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Aqueous Wash:

    • Wash the organic layer with a 5% citric acid solution or dilute HCl to remove any unreacted amine starting material and basic impurities like triethylamine.

    • Subsequently, wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.

    • Finally, wash with saturated brine to remove residual water-soluble impurities.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound, which may be an oil or a solid.

  • Crystallization/Precipitation:

    • If the product is an oil, attempt to induce crystallization by dissolving it in a minimal amount of a suitable solvent (e.g., ethyl acetate) and then adding a non-polar solvent in which the product is insoluble (e.g., hexane or petroleum ether) until turbidity is observed.

    • Allow the solution to stand, preferably at a low temperature (e.g., 4°C), to allow crystals to form.

    • Alternatively, triturate the oil with hexane or diethyl ether to precipitate the solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Protocol 2: Analytical RP-HPLC for Purity Assessment

This protocol outlines a standard method for analyzing the purity of a peptide containing this compound.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column: Use a standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

    • Column Temperature: 30-40°C.

    • Injection Volume: 10-20 µL.

    • Gradient: Start with a broad linear gradient (e.g., 5% to 95% Mobile Phase B over 20-30 minutes) to determine the retention time of the target peptide.

  • Optimization: Once the retention time is known, a shallower gradient around that time can be used to improve the resolution of impurities.

Protocol 3: Preparative RP-HPLC for Peptide Purification

This protocol provides a general workflow for purifying a peptide containing this compound on a larger scale.

  • Method Development: Optimize the separation on an analytical scale first (as in Protocol 2) to determine the ideal gradient.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase composition. If solubility is low, use a minimal amount of a stronger solvent like DMSO.

  • Preparative System and Column: Use a preparative C18 column with a diameter appropriate for the sample load (e.g., 21.2 mm or 50 mm).

  • Mobile Phases: Prepare larger volumes of Mobile Phases A and B as used in the analytical method.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Load the crude peptide solution onto the column.

    • Run the optimized gradient at a flow rate scaled up for the preparative column.

  • Fraction Collection: Collect fractions as the peaks elute from the column.

  • Purity Analysis: Analyze the purity of each collected fraction using the analytical HPLC method.

  • Pooling and Lyophilization: Combine the fractions containing the pure peptide and freeze-dry (lyophilize) to obtain the final product as a fluffy white powder.

Quantitative Data Summary

The following tables provide a summary of typical data related to the purification of Boc-protected amino acids and peptides.

Table 1: Typical Purity Levels After Different Purification Steps

Purification StepTypical Purity AchievedNotes
Aqueous Extraction 80-95%Effective at removing water-soluble and acid/base-soluble impurities.
Crystallization >98%Can significantly improve purity if the compound crystallizes well.
Preparative RP-HPLC >95-99%The gold standard for high-purity peptide isolation.

Table 2: Comparison of Analytical HPLC Conditions

ParameterCondition 1Condition 2Rationale for Variation
Column C18, 5 µm, 4.6x250 mmC8, 3.5 µm, 4.6x150 mmC8 is less hydrophobic and may provide different selectivity for closely eluting impurities. Smaller particle size can improve resolution.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterFormic acid is a milder acid and is more compatible with mass spectrometry.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileConsistent with Mobile Phase A.
Gradient 10-60% B over 30 min5-50% B over 25 minThe gradient is adjusted based on the hydrophobicity of the peptide and the column chemistry.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for column dimensions and particle size.
Temperature 25°C40°CHigher temperature can reduce viscosity and improve peak shape.

Visualizations

Purification_Workflow Crude Crude this compound (from synthesis) Extraction Aqueous Extraction (Acid/Base Washes) Crude->Extraction Evaporation1 Dry and Evaporate Organic Solvent Extraction->Evaporation1 Crystallization Crystallization / Trituration (e.g., EtOAc/Hexane) Evaporation1->Crystallization Filtration Filtration and Drying Crystallization->Filtration Pure_Product Purified this compound Filtration->Pure_Product HPLC_Analysis Purity Check (Analytical HPLC) Pure_Product->HPLC_Analysis Final QC

Caption: General workflow for the purification of crude this compound.

Troubleshooting_HPLC Start Poor HPLC Separation Q_PeakShape Issue with Peak Shape (Broadening/Tailing)? Start->Q_PeakShape A_PeakShape_Yes Reduce Sample Load Increase TFA Concentration Elevate Temperature Q_PeakShape->A_PeakShape_Yes Yes Q_Resolution Poor Resolution Between Target and Impurity? Q_PeakShape->Q_Resolution No A_PeakShape_Yes->Q_Resolution A_Resolution_Yes Optimize Gradient (Shallower) Try Different Column (e.g., C8) Change Mobile Phase pH Q_Resolution->A_Resolution_Yes Yes End Improved Separation Q_Resolution->End No A_Resolution_Yes->End

References

Validation & Comparative

The Enduring Advantage: A Comparative Guide to Boc and Fmoc Strategies for Long and Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful synthesis of long and complex peptides is a significant challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), is a critical determinant of success, directly impacting yield, purity, and the feasibility of synthesizing aggregation-prone and hydrophobic sequences. While Fmoc chemistry has become the more widely used method due to its milder conditions and orthogonality, the Boc strategy retains a crucial and often superior role in the synthesis of "difficult" peptides.

This guide provides an objective comparison of the Boc and Fmoc strategies, with a focus on their application to long and complex peptide synthesis, supported by experimental data and detailed protocols.

At a Glance: Key Differences Between Boc and Fmoc SPPS

The fundamental difference between the two strategies lies in the protecting group for the α-amino group of the amino acids and the chemical conditions required for its removal during the synthesis cycle.

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethoxycarbonyl) Strategy
Nα-Protection Acid-labile Boc groupBase-labile Fmoc group
Deprotection Strong acid (e.g., Trifluoroacetic acid - TFA)Base (e.g., Piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (HF)Typically t-butyl-based, removed by moderate acid (TFA)
Cleavage from Resin Harsh conditions (e.g., Hydrofluoric acid - HF)Milder conditions (e.g., TFA)
Orthogonality Partial (both Nα and side-chain groups are acid-labile)Fully orthogonal (base-labile Nα vs. acid-labile side-chain)

Navigating the Final Step: A Comparative Guide to Cleavage Cocktails for Peptides with Acid-Sensitive Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The final cleavage of a synthetic peptide from its solid-phase support is a critical juncture in peptide synthesis, significantly influencing the yield and purity of the final product. This is particularly true for peptides containing acid-sensitive residues, which are susceptible to a variety of side reactions during the harsh acidic conditions of cleavage. The choice of the cleavage cocktail, a mixture of a strong acid with various scavengers, is therefore paramount. This guide provides an objective comparison of commonly used cleavage cocktails, supported by experimental data, to assist researchers in selecting the optimal conditions for their specific peptide sequences.

The Challenge of Acid-Sensitive Residues

During Fmoc-based solid-phase peptide synthesis (SPPS), the final step involves the use of a strong acid, most commonly trifluoroacetic acid (TFA), to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] However, the reactive carbocations generated from these protecting groups and the resin linker can lead to unwanted modifications of sensitive amino acid residues.[1] Residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), Tyrosine (Tyr), and Histidine (His) are particularly vulnerable to alkylation, oxidation, and other side reactions.[3][4] To counteract these deleterious effects, scavengers are added to the TFA to create a "cleavage cocktail."

Comparative Overview of Common Cleavage Cocktails

The composition of the cleavage cocktail is tailored to the specific amino acid sequence of the peptide. While no single cocktail is universally optimal, several standard formulations have been developed to address the challenges posed by different sensitive residues. The following table summarizes some of the most frequently employed cleavage cocktails and their typical applications.

Cleavage CocktailCompositionKey Applications & Performance Characteristics
Standard TFA/TIS/H₂O TFA (95%), Triisopropylsilane (TIS, 2.5%), Water (H₂O, 2.5%)A general-purpose, low-odor cocktail suitable for many peptides, especially those lacking highly sensitive residues. TIS is an effective scavenger for trityl cations.
Reagent K TFA (82.5%), Phenol (5%), Water (H₂O, 5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Maximally efficient in inhibiting a great variety of side reactions, particularly for peptides containing Trp, Tyr, Met, and Cys. The combination of scavengers effectively minimizes acid-catalyzed alkylation of Trp residues. It is often used as a general cleavage reagent for complex peptides.
Reagent B TFA (88%), Phenol (5%), Water (H₂O, 5%), Triisopropylsilane (TIS, 2%)An "odorless" alternative to cocktails containing thiols like EDT and thioanisole. It is particularly useful when the peptide contains trityl-based protecting groups. However, it will not prevent the oxidation of methionine residues during cleavage.
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%), Water (H₂O, 3%), Dimethylsulfide (DMS) (2%), Ammonium Iodide (NH₄I) (1.5% w/w)Specifically developed for the cleavage and deprotection of methionine-containing peptides to minimize side-chain oxidation. Studies have shown that crude peptides obtained with Reagent H had no detectable methionine sulfoxide, compared to 15% to 55% with cocktails like K, R, and B.
Reagent R TFA (90%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (3%), Anisole (2%)Especially suited for cleaving and deprotecting peptides containing arginine residues protected with sulfonyl protecting groups (e.g., Pmc, Mtr). It is also recommended for tryptophan-containing peptides prepared on PAL or BAL resin to minimize reattachment of the peptide to the linker. While it can provide higher cleavage yields, it is highly noxious.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for the accurate comparison of cleavage cocktails. The following is a generalized procedure for peptide cleavage and isolation.

1. Peptide-Resin Preparation:

  • Following synthesis, if the N-terminal amino acid is Fmoc-protected, remove the Fmoc group using a standard deprotection procedure (e.g., 20% piperidine (B6355638) in DMF).

  • Wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) (3 x 10 mL/g resin) to remove residual dimethylformamide (DMF).

  • Dry the resin under vacuum for at least 1 hour.

2. Cleavage Procedure:

  • Place a 20 mg sample of the dried peptidyl-resin in a reaction vessel.

  • Prepare the desired cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail. CAUTION: Preparation of cleavage cocktails and the cleavage reaction must be performed in a well-ventilated fume hood.

  • Add the freshly prepared cleavage cocktail (1 mL) to the resin.

  • Allow the mixture to react at room temperature for 2-4 hours with occasional agitation. The optimal time may vary depending on the protecting groups and peptide sequence.

3. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • In a separate tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide.

  • Carefully decant the ether and wash the peptide pellet with cold diethyl ether (2 x 5 mL) to remove scavengers and other impurities.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

4. Analysis:

  • Analyze the crude peptide using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine its purity and confirm its identity.

Selecting the Right Cleavage Cocktail: A Decision Workflow

The choice of cleavage cocktail is critically dependent on the amino acid composition of the peptide. The following diagram illustrates a logical workflow for selecting an appropriate cocktail.

Cleavage_Cocktail_Selection start Peptide Sequence Analysis sensitive Contains Sensitive Residues? start->sensitive no_sensitive No Sensitive Residues standard_cocktail Standard TFA/TIS/H2O no_sensitive->standard_cocktail sensitive->no_sensitive No met_check Contains Met? sensitive->met_check Yes reagent_h Reagent H met_check->reagent_h Yes trp_cys_tyr_check Contains Trp, Cys, or Tyr? met_check->trp_cys_tyr_check No reagent_k Reagent K trp_cys_tyr_check->reagent_k Yes arg_pmc_check Contains Arg(Pmc/Mtr)? trp_cys_tyr_check->arg_pmc_check No reagent_r Reagent R arg_pmc_check->reagent_r Yes odor_check Odor a Concern? arg_pmc_check->odor_check No odor_check->reagent_k No reagent_b Reagent B odor_check->reagent_b Yes

Caption: Decision workflow for cleavage cocktail selection.

Conclusion

The successful synthesis of complex peptides hinges on the careful selection of the cleavage cocktail, especially when acid-sensitive residues are present. While a standard TFA/TIS/H₂O mixture is sufficient for many peptides, sequences containing residues like methionine, tryptophan, cysteine, and arginine with sulfonyl protecting groups often require more specialized cocktails such as Reagent H, Reagent K, or Reagent R to minimize side reactions and maximize purity. For laboratories where the odor of thiol-based scavengers is a concern, Reagent B offers a viable alternative, provided the peptide does not contain methionine. By understanding the specific challenges posed by their peptide sequence and utilizing the information provided in this guide, researchers can make informed decisions to achieve optimal cleavage outcomes.

References

A Comparative Guide to HPLC Analysis of Peptide Purity: The Impact of D-Tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and research, establishing purity is a critical step to ensure safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, stands as the gold standard for peptide purity assessment. This guide provides a comparative analysis of the HPLC profiles of a standard peptide and its analogue containing a D-tyrosine residue. The inclusion of a D-amino acid can subtly alter a peptide's physicochemical properties, leading to noticeable differences in its chromatographic behavior. Understanding these differences is crucial for accurate analysis and quality control.

The Principle of Separation: How D-Tyrosine Influences HPLC Retention

Reverse-phase HPLC separates molecules based on their hydrophobicity. Peptides are introduced into the HPLC system and bind to a nonpolar stationary phase (commonly C8 or C18). A gradient of increasing organic solvent (like acetonitrile) is then used to elute the peptides, with more hydrophobic peptides eluting later (higher retention time).

The incorporation of a D-amino acid, such as D-tyrosine, into a peptide sequence composed of L-amino acids creates a diastereomer. While the overall amino acid composition and mass remain the same, the change in stereochemistry at a single position can disrupt the peptide's secondary structure (e.g., α-helix or β-sheet) and alter its interaction with the stationary phase. This structural perturbation can expose or shield hydrophobic residues differently, thereby affecting the peptide's overall apparent hydrophobicity and its retention time in RP-HPLC.[1]

Experimental Comparison: L-Tyrosine Peptide vs. D-Tyrosine Peptide

To illustrate the effect of D-tyrosine incorporation, we present a representative dataset comparing the RP-HPLC analysis of two hypothetical 15-amino acid peptides:

  • Peptide A (L-Tyr): Ac-Val-Gly-Ala-His-Ala-Gly-Tyr -Gly-Ala-His-Ala-Gly-Val-Gly-NH₂

  • Peptide B (D-Tyr): Ac-Val-Gly-Ala-His-Ala-Gly-d-Tyr -Gly-Ala-His-Ala-Gly-Val-Gly-NH₂

The following table summarizes the expected analytical HPLC results for these two peptides under identical chromatographic conditions. This data is illustrative and based on the principle that D-amino acid substitution can lead to a change in retention time on a standard achiral RP-HPLC column.

ParameterPeptide A (with L-Tyrosine)Peptide B (with D-Tyrosine)
Retention Time (min) 21.520.8
Purity (%) 98.597.9
Major Impurity (min) 19.819.5
Resolution (Main Peak) 1.81.7

Note: The observed shift in retention time for Peptide B is a direct consequence of the conformational change induced by the D-tyrosine residue. In this hypothetical case, the D-amino acid-containing peptide elutes slightly earlier, suggesting a decrease in its overall interaction with the C18 stationary phase, which could be due to a change in the peptide's three-dimensional structure that masks some hydrophobic regions.

Detailed Experimental Protocol: RP-HPLC for Peptide Purity

This section outlines a standard protocol for the analytical RP-HPLC of peptides.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in 1 mL of HPLC-grade water or a suitable buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to create a 1 mg/mL stock solution.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size) is commonly used.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like Tyr or Trp).

  • Injection Volume: 10-20 µL.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide filter Filter Sample dissolve->filter Vortex inject Inject Sample filter->inject separate Separation on C18 Column inject->separate Gradient Elution detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate

Caption: Experimental workflow for peptide purity analysis by RP-HPLC.

D_Tyr_Effect cluster_peptide Peptide Structure cluster_interaction HPLC Interaction cluster_result Chromatographic Result l_tyr Peptide with L-Tyrosine (Native Conformation) interaction Interaction with C18 Stationary Phase l_tyr->interaction d_tyr Peptide with D-Tyrosine (Altered Conformation) d_tyr->interaction retention Different Retention Times interaction->retention

Caption: Influence of D-tyrosine on peptide conformation and HPLC retention.

Conclusion

The purity analysis of synthetic peptides is a cornerstone of quality control in research and drug development. While RP-HPLC is a robust method for this purpose, it is essential to recognize that subtle changes in a peptide's primary structure, such as the isomerization of a single amino acid, can lead to significant alterations in its chromatographic behavior. The presence of a D-tyrosine residue in a peptide can change its retention time compared to its all-L-tyrosine counterpart, a phenomenon attributable to changes in the peptide's secondary structure and its interaction with the HPLC stationary phase. Researchers should be aware of this possibility, especially when unexpected peaks are observed in a chromatogram of a synthesized peptide. This guide provides a framework for understanding and analyzing such diastereomeric peptides, ensuring a more accurate and comprehensive assessment of peptide purity.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of modified peptides, the incorporation of unnatural amino acids like tert-butyloxycarbonyl-D-tyrosine (Boc-D-Tyr-OH) presents both therapeutic opportunities and analytical challenges. Accurate characterization of these peptides is paramount for ensuring synthetic success, purity, and ultimately, therapeutic efficacy. This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing this compound against their unprotected counterparts and other modified peptides, supported by detailed experimental protocols and illustrative workflows.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, yet its presence significantly influences the behavior of peptides during mass spectrometry (MS) analysis. Understanding these effects is crucial for accurate data interpretation and method development. This guide will delve into the nuances of analyzing this compound-containing peptides, offering a clear comparison with standard peptides and providing the necessary tools for robust characterization.

Performance Comparison: The Impact of this compound on Mass Spectrometry Analysis

The introduction of the this compound moiety into a peptide sequence brings about predictable yet significant changes in its analytical profile compared to a native peptide or a peptide with a different modification. These differences are most pronounced in liquid chromatography retention, ionization efficiency, and fragmentation patterns observed in tandem mass spectrometry (MS/MS).

To illustrate these differences, we present a hypothetical comparative analysis of three model peptides:

  • Peptide 1 (Native): Ac-Gly-Tyr-Gly-NH2

  • Peptide 2 (Boc-D-Tyr): Ac-Gly-Boc-D-Tyr-Gly-NH2

  • Peptide 3 (Acetylated-Tyr): Ac-Gly-Tyr(Ac)-Gly-NH2

Table 1: Comparative Liquid Chromatography-Mass Spectrometry (LC-MS) Performance
FeaturePeptide 1 (Native)Peptide 2 (Boc-D-Tyr)Peptide 3 (Acetylated-Tyr)Rationale for Performance
Monoisotopic Mass (Da) 351.1332451.1860393.1438Increased mass due to the respective modifications.
Observed m/z [M+H]⁺ 352.1405452.1933394.1511Protonated molecular ions observed in the mass spectrometer.
Reversed-Phase LC Retention Time Early ElutionLate Elution Intermediate ElutionThe bulky and hydrophobic Boc group significantly increases retention on C18 columns[1]. Acetylation also increases hydrophobicity, but to a lesser extent.
Ionization Efficiency (ESI+) HighModerateHighThe labile nature of the Boc group can lead to in-source fragmentation, potentially reducing the intensity of the intact precursor ion[2].
Table 2: Comparative Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
FeaturePeptide 1 (Native)Peptide 2 (Boc-D-Tyr)Peptide 3 (Acetylated-Tyr)Key Observations & Interpretation
Primary Fragmentation Pathway Backbone (b- and y-ions)Neutral Loss of Boc Group Backbone (b- and y-ions)The most prominent fragmentation for the Boc-protected peptide is the loss of the Boc group as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da), leading to a significant neutral loss of 100 Da[1][3].
Key Diagnostic Fragment Ions b₂, y₁[M+H-100]⁺, b₂, y₁b₂, y₁The ion corresponding to the neutral loss of the Boc group is a hallmark of Boc-protected peptides[1].
Sequence Coverage from b/y ions HighModerate to HighHighWhile the initial fragmentation is dominated by the Boc group loss, subsequent fragmentation of the [M+H-100]⁺ ion can still provide good sequence coverage.
Potential Challenges StandardIn-source Fragmentation StandardThe lability of the Boc group can lead to its loss in the ion source before mass analysis, complicating spectral interpretation.

Experimental Protocols

Accurate and reproducible analysis of peptides containing this compound requires optimized experimental conditions. Below are detailed protocols for sample preparation, liquid chromatography, and mass spectrometry.

Boc Deprotection Protocol (for comparative sequencing)

For unambiguous sequencing of the peptide backbone, removal of the Boc group prior to MS/MS analysis is often necessary.

  • Dissolve the Peptide: Dissolve approximately 1 mg of the this compound containing peptide in 100 µL of dichloromethane (B109758) or dioxane.

  • Add Acid: Add an equal volume of trifluoroacetic acid (TFA).

  • Incubate: Let the reaction proceed at room temperature for 1-2 hours.

  • Evaporate: Remove the TFA under a stream of nitrogen gas.

  • Reconstitute: Reconstitute the deprotected peptide in a solvent suitable for mass spectrometry analysis (e.g., 50% acetonitrile/water with 0.1% formic acid).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis Protocol

This protocol is designed for the analysis of both the intact Boc-protected peptide and its deprotected form.

1. Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in 50% acetonitrile/water.

  • Working Solution: Dilute the stock solution to 1-10 µg/mL with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a Boc-protected peptide, a higher percentage of organic solvent will be required for elution compared to its unprotected counterpart. A starting point could be a gradient of 5% to 60% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Activation: Collision-Induced Dissociation (CID).

  • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-40 eV) to induce fragmentation of both the Boc group and the peptide backbone.

  • Data Acquisition: Data-Dependent Acquisition (DDA) to acquire MS/MS spectra of the most abundant precursor ions.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the key fragmentation pathways, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow for this compound Peptide Analysis prep Sample Preparation (Dissolution & Dilution) lc Reversed-Phase Liquid Chromatography (C18 Column) prep->lc Injection esi Electrospray Ionization (ESI+) lc->esi Elution ms1 MS1 Scan (Precursor Ion Selection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2 Scan (Fragment Ion Analysis) cid->ms2 data Data Analysis (Sequence Confirmation & Purity) ms2->data cluster_fragmentation Key Fragmentation Pathways of a this compound Peptide peptide [M+H]⁺ (Boc-D-Tyr Peptide) neutral_loss [M+H-100]⁺ (Loss of Boc Group) peptide->neutral_loss Primary Fragmentation b_ions b-ions neutral_loss->b_ions Backbone Fragmentation y_ions y-ions neutral_loss->y_ions Backbone Fragmentation

References

Chiral HPLC for Enantiomeric Purity of D-Tyrosine in Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of peptides is a critical aspect of quality control and efficacy assessment. The presence of even trace amounts of an unintended enantiomer, such as D-tyrosine in a peptide designed to contain L-tyrosine, can significantly alter its biological activity, pharmacokinetic properties, and safety profile. Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analytical challenge. This guide provides an objective comparison of chiral HPLC with other analytical methodologies for confirming the enantiomeric purity of D-tyrosine in peptides, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Enantiomeric Purity

The determination of enantiomeric purity of amino acids within a peptide can be approached by several analytical techniques. The choice of method depends on factors such as the required sensitivity, sample matrix, and the specific goals of the analysis. Below is a comparative summary of the most common techniques.

FeatureChiral HPLCChiral GC-MSChiral Capillary Electrophoresis (CE)NMR Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase.Separation of volatile, derivatized enantiomers on a chiral capillary column followed by mass spectrometric detection.Differential migration of enantiomers in an electric field within a capillary containing a chiral selector.Differentiation of enantiomers in the presence of a chiral resolving agent, leading to distinct NMR signals.
Sample Preparation Peptide hydrolysis often required. Derivatization may be needed for indirect methods.Peptide hydrolysis and derivatization to volatile compounds are mandatory.Peptide hydrolysis may be required. Derivatization can be used to enhance sensitivity.Can analyze intact peptides. May require chiral solvating or derivatizing agents.
Limit of Detection (LOD) Typically in the low ng/mL to µg/mL range.Can reach pg/mL levels with selected ion monitoring (SIM).Generally in the low µg/mL range, but can be improved with concentration techniques.Higher than chromatographic methods, typically in the mg/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range.Can be in the high pg/mL to low ng/mL range.In the µg/mL range.In the mg/mL range, generally requires >1% of the minor enantiomer for accurate quantification.
Analysis Time 15-45 minutes per sample.20-60 minutes per sample, including derivatization.10-30 minutes per sample.5-30 minutes for data acquisition, but sample preparation can be longer.
Resolution (Rs) Generally provides good to excellent resolution (Rs > 1.5).High-resolution capillary columns can provide excellent separation.High efficiency can lead to excellent resolution.Depends on the chiral resolving agent and the magnetic field strength.
Key Advantage Broad applicability, well-established, robust.High sensitivity and selectivity, provides structural information.High separation efficiency, low sample and reagent consumption.Non-destructive, provides structural information on the intact peptide.
Key Disadvantage May require method development for specific peptides.Derivatization can be complex and introduce artifacts.Lower sensitivity compared to GC-MS.Lower sensitivity, may not be suitable for trace-level detection.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections provide outlines of typical experimental protocols for each technique.

Chiral HPLC Protocol

This protocol outlines a direct method using a chiral stationary phase for the analysis of D-tyrosine after peptide hydrolysis.

1. Peptide Hydrolysis:

  • Weigh approximately 1 mg of the peptide into a hydrolysis tube.
  • Add 1 mL of 6 M HCl containing 1% phenol (B47542) (to protect tyrosine from degradation).
  • Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
  • Hydrolyze at 110°C for 24 hours.
  • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.
  • Reconstitute the hydrolysate in the mobile phase.

2. HPLC Conditions:

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of water, methanol, and a small percentage of acid (e.g., 0.1% formic acid) or base to optimize separation. A typical starting point could be Water:Methanol:Formic Acid (70:30:0.1 v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV absorbance at 275 nm for tyrosine.
  • Injection Volume: 10 µL.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method requires derivatization of the amino acids to make them volatile.

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as for chiral HPLC. To correct for any racemization during hydrolysis, deuterated acid (e.g., 6 M DCl in D₂O) can be used.

2. Derivatization:

  • To the dried hydrolysate, add 100 µL of isopropanol (B130326) containing 3 M HCl. Heat at 110°C for 30 minutes to form the isopropyl esters.
  • Evaporate the reagent under nitrogen.
  • Add 50 µL of trifluoroacetic anhydride (B1165640) (TFAA) and 50 µL of dichloromethane. Heat at 100°C for 15 minutes to form the N-trifluoroacetyl derivatives.
  • Evaporate the reagents and reconstitute the sample in a suitable solvent (e.g., ethyl acetate).

3. GC-MS Conditions:

  • Column: A chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp to 180°C at 4°C/min.
  • MS Interface Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI).
  • Detection: Selected Ion Monitoring (SIM) of characteristic fragments for the derivatized D- and L-tyrosine.

Chiral Capillary Electrophoresis (CE) Protocol

1. Peptide Hydrolysis:

  • Follow the same hydrolysis procedure as for chiral HPLC.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
  • Background Electrolyte (BGE): A buffer containing a chiral selector. For example, 50 mM phosphate (B84403) buffer at pH 2.5 containing 20 mM of a cyclodextrin (B1172386) derivative (e.g., hydroxypropyl-β-cyclodextrin).
  • Voltage: 20-30 kV.
  • Temperature: 25°C.
  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
  • Detection: UV absorbance at 214 nm or 275 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve the intact peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
  • Add a chiral solvating agent (e.g., (R)- or (S)-1,1'-bi-2-naphthol) or a chiral derivatizing agent to induce chemical shift differences between the enantiotopic protons of the D- and L-tyrosine residues.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) for better spectral dispersion.
  • Experiments: Acquire a high-resolution one-dimensional ¹H NMR spectrum. Two-dimensional experiments like COSY and TOCSY can be used to aid in signal assignment.
  • Data Processing: Process the spectra with appropriate window functions and baseline correction.
  • Quantification: Integrate the signals corresponding to the D- and L-tyrosine enantiomers. The enantiomeric excess can be calculated from the ratio of the integrals.

Visualizing the Workflow and Logic

To better understand the experimental processes and the decision-making involved in selecting a method, the following diagrams are provided.

Caption: Experimental workflow for chiral HPLC analysis of D-tyrosine in peptides.

Method_Selection_Logic Start Start: Need to determine enantiomeric purity of D-Tyrosine in a peptide High_Sensitivity Is high sensitivity (trace analysis) required? Start->High_Sensitivity Intact_Peptide Is analysis of the intact peptide preferred? High_Sensitivity->Intact_Peptide No GC_MS Chiral GC-MS High_Sensitivity->GC_MS Yes NMR NMR Spectroscopy Intact_Peptide->NMR Yes HPLC_CE Consider Chiral HPLC or Chiral CE Intact_Peptide->HPLC_CE No Low_Sample Is sample consumption a major concern? HPLC_CE->Low_Sample CE Chiral CE Low_Sample->CE Yes HPLC Chiral HPLC Low_Sample->HPLC No

Caption: Decision tree for selecting an analytical method for enantiomeric purity.

Conclusion

The confirmation of enantiomeric purity of D-tyrosine in peptides is a critical analytical task in pharmaceutical development and research. Chiral HPLC stands out as a robust and widely applicable technique, offering a good balance of sensitivity, resolution, and ease of use. For applications demanding the highest sensitivity, chiral GC-MS is the method of choice, although it requires derivatization. Chiral CE provides an excellent alternative with high separation efficiency and minimal sample consumption. NMR spectroscopy offers the unique advantage of analyzing the intact peptide, providing valuable structural information, but with lower sensitivity. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the peptide, and the available instrumentation. This guide provides the foundational information to make an informed decision and to establish a reliable analytical workflow for this critical quality attribute.

A Researcher's Guide to Protected D-Tyrosine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical decision in the successful solid-phase peptide synthesis (SPPS) of complex peptides. This guide provides a comprehensive comparison of Boc-D-Tyr-OH with other commonly used protected D-tyrosine derivatives, including Fmoc-D-Tyr(tBu)-OH, Cbz-D-Tyr-OH, and Ac-D-Tyr-OH. We will delve into their chemical properties, performance in peptide synthesis with a focus on coupling efficiency and racemization, and provide detailed experimental protocols.

At a Glance: Key Properties of Protected D-Tyrosine Derivatives

The choice of a protecting group strategy is fundamental to the outcome of peptide synthesis. The most prevalent strategies are the Boc/Bzl and the Fmoc/tBu approaches. The Boc group is typically removed under moderately acidic conditions, while the Fmoc group is labile to mild base, offering an orthogonal protection scheme. The Cbz group is commonly removed by hydrogenolysis, and the Acetyl group is generally stable, often used for N-terminal capping.

PropertyThis compoundFmoc-D-Tyr(tBu)-OHCbz-D-Tyr-OHAc-D-Tyr-OH
Molecular Formula C₁₄H₁₉NO₅C₂₈H₂₉NO₅C₁₇H₁₇NO₅C₁₁H₁₃NO₄
Molecular Weight 281.30 g/mol 459.53 g/mol 315.32 g/mol 223.22 g/mol
Melting Point 135-140 °C[1]~150 °C99 °C[2]Not readily available
Solubility Slightly soluble in acetic acid, DMSO, and methanol. Insoluble in water.[1]Soluble in DMF, DMSO, chloroform, dichloromethane (B109758), ethyl acetate, and acetone. Sparingly soluble in water.[3][4]Soluble in methanol.Not readily available
Storage Room Temperature, sealed in dry conditions.2-8°CRoom Temperature, inert atmosphere.-15°C

Performance in Solid-Phase Peptide Synthesis

The efficiency of coupling and the minimization of side reactions, particularly racemization, are paramount in SPPS. The choice of protecting group plays a significant role in these outcomes.

Coupling Efficiency

The Fmoc strategy, utilizing derivatives like Fmoc-D-Tyr(tBu)-OH, is widely recognized for its high coupling yields, often exceeding 99%. This high efficiency is crucial for the synthesis of long peptides, where even small losses at each step can drastically reduce the overall yield. The use of a tert-butyl (tBu) group to protect the phenolic hydroxyl group of tyrosine in Fmoc-D-Tyr(tBu)-OH is crucial for preventing side reactions, such as O-acylation, which would otherwise consume activated amino acids and reduce the yield of the desired peptide.

For Cbz-D-Tyr-OH, its application in standard SPPS is less common due to the deprotection conditions, which are not always compatible with solid-phase techniques. Ac-D-Tyr-OH is primarily used for N-terminal acetylation to cap the peptide chain, rather than for chain elongation.

G

Racemization

Racemization, the conversion of a chiral amino acid to its enantiomer, is a significant concern during peptide synthesis, particularly during the activation step of the coupling reaction. The choice of protecting group and coupling reagent can influence the extent of racemization. While specific comparative data on the racemization of these four D-tyrosine derivatives is scarce, the use of urethane-based protecting groups like Boc, Fmoc, and Cbz is known to suppress racemization compared to other Nα-protecting groups. The reaction conditions, including the base used, also play a crucial role.

Deprotection Protocols

The selective removal of the Nα-protecting group at each cycle is a cornerstone of SPPS. The conditions for deprotection vary significantly between the different protecting groups.

This compound Deprotection

The tert-butyloxycarbonyl (Boc) group is acid-labile and is typically removed using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

Experimental Protocol:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with a solution of 50% TFA in DCM (v/v) for 1-2 minutes and drain.

  • Add a fresh portion of the 50% TFA/DCM solution and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM followed by a neutralization wash with a solution of 10% diisopropylethylamine (DIPEA) in DMF, and finally with DMF.

G Start Boc-Peptide-Resin Step1 Treat with 50% TFA in DCM Start->Step1 Step2 Wash with DCM Step1->Step2 Step3 Neutralize with 10% DIPEA in DMF Step2->Step3 Step4 Wash with DMF Step3->Step4 End H₂N-Peptide-Resin Step4->End

Fmoc-D-Tyr(tBu)-OH Deprotection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile and is commonly removed using a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).

Experimental Protocol:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes.

  • Repeat the piperidine treatment once more.

  • Drain the piperidine solution and wash the resin thoroughly with DMF.

G Start Fmoc-Peptide-Resin Step1 Treat with 20% Piperidine in DMF Start->Step1 Step2 Wash with DMF Step1->Step2 End H₂N-Peptide-Resin Step2->End

Cbz-D-Tyr-OH Deprotection

The carboxybenzyl (Cbz) group is typically removed by catalytic hydrogenolysis.

Experimental Protocol:

  • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or a mixture with DMF).

  • Add a catalyst, typically 10% palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the reaction is complete, as monitored by TLC or LC-MS.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

Ac-D-Tyr-OH Deprotection

The acetyl (Ac) group is generally a stable protecting group and is not typically removed during SPPS. It is often used to cap the N-terminus of a peptide, preventing further elongation and mimicking the natural state of some proteins.

Final Cleavage and Side-Chain Deprotection

After the peptide chain has been assembled, the final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The conditions for this step depend on the overall protecting group strategy and the resin linker.

For peptides synthesized using the Boc/Bzl strategy , a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) is often used for the final cleavage. For the Fmoc/tBu strategy , a cleavage cocktail containing TFA with scavengers (e.g., water, triisopropylsilane) is typically employed to remove the tBu-based side-chain protecting groups and cleave the peptide from the resin.

Conclusion

The choice between this compound, Fmoc-D-Tyr(tBu)-OH, Cbz-D-Tyr-OH, and Ac-D-Tyr-OH depends heavily on the desired peptide, the overall synthesis strategy, and the available equipment.

  • Fmoc-D-Tyr(tBu)-OH is the derivative of choice for modern Fmoc-based SPPS due to its high coupling efficiency, the mild deprotection conditions, and the effective protection of the tyrosine side chain.

  • This compound remains a viable option for Boc-based SPPS, a robust and well-established methodology.

  • Cbz-D-Tyr-OH is less commonly used in SPPS due to the deprotection conditions but can be valuable in solution-phase synthesis or for specific applications where its unique removal conditions are advantageous.

  • Ac-D-Tyr-OH serves a different purpose, primarily for N-terminal capping of the peptide chain.

Researchers should carefully consider the compatibility of the protecting groups with their target peptide and the other amino acids in the sequence to ensure a successful synthesis with high yield and purity.

References

A Comparative Guide to Orthogonally Protected D-Tyrosine Derivatives for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups in Solid-Phase Peptide Synthesis (SPPS) is paramount for achieving high-purity, complex peptides. The phenolic side chain of tyrosine presents a significant challenge due to its nucleophilicity, which can lead to undesirable side reactions such as O-acylation during peptide chain elongation. While the tert-butyl (tBu) group is the standard protection for tyrosine in Fmoc-SPPS, its removal requires strong acid, limiting its use for on-resin side-chain modifications. This guide provides a comprehensive comparison of orthogonally protected D-tyrosine derivatives, enabling selective deprotection and modification of the tyrosine side chain while the peptide remains anchored to the solid support.

Comparison of Orthogonal Protecting Groups for D-Tyrosine

The choice of an orthogonal protecting group is dictated by its stability to the conditions used for Nα-Fmoc deprotection (typically 20% piperidine (B6355638) in DMF) and its lability under specific, mild conditions that do not affect other protecting groups or the resin linkage. The following table summarizes the performance of common orthogonal protecting groups applicable to the D-tyrosine side chain.

Protecting GroupStructureDeprotection ConditionsStabilityAdvantagesDisadvantages & Potential Side Reactions
Methyltrityl (Mtt) 4-Methyltrityl1-2% TFA in DCM with scavengers (e.g., TIS)Stable to piperidine. Labile to mild acid.Allows for selective deprotection on-resin.The bulky nature may hinder coupling efficiency. The released trityl cation must be scavenged to prevent side reactions with other nucleophilic residues like tryptophan.
Methoxytrityl (Mmt) 4-Methoxytrityl1% TFA in DCM with scavengers (e.g., TIS). More labile than Mtt.Stable to piperidine. Highly labile to mild acid.Very mild deprotection conditions.Increased acid lability may lead to premature deprotection if not handled carefully. Released cations must be scavenged.
Allyloxycarbonyl (Alloc) AllyloxycarbonylPd(PPh₃)₄ / Scavenger (e.g., PhSiH₃) in DCM/NMM/AcOHStable to piperidine and TFA.Truly orthogonal to both Fmoc and Boc strategies.Requires a palladium catalyst which must be thoroughly washed from the resin to avoid interference with subsequent steps.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) Dde2% Hydrazine (B178648) in DMFStable to piperidine and TFA.Orthogonal to acid- and base-labile protecting groups.Potential for migration to the N-terminus, especially with adjacent sterically unhindered amino acids.
1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) ivDde2-10% Hydrazine in DMFMore stable than Dde to piperidine. Stable to TFA.Reduced risk of migration compared to Dde.Slower and sometimes incomplete removal compared to Dde, may require higher hydrazine concentrations or longer reaction times.

Experimental Protocols

Detailed methodologies for the selective deprotection of the D-tyrosine side chain are provided below. These protocols are based on standard procedures and may require optimization depending on the specific peptide sequence and solid support.

Protocol 1: Selective Deprotection of Fmoc-D-Tyr(Mtt)-OH
  • Resin Swelling: Swell the peptide-resin in dichloromethane (B109758) (DCM) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 1% trifluoroacetic acid (TFA) and 5% triisopropylsilane (B1312306) (TIS) in DCM.

  • Deprotection Reaction: Drain the swelling solvent and add the deprotection cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the suspension at room temperature.

  • Monitoring: Monitor the deprotection by taking a small aliquot of the resin every 30 minutes, washing it thoroughly, cleaving a small amount of peptide, and analyzing by HPLC-MS. The reaction is typically complete within 2 hours.

  • Washing: Once deprotection is complete, drain the cocktail and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove all traces of acid and scavengers.

Protocol 2: Selective Deprotection of Fmoc-D-Tyr(Alloc)-OH
  • Resin Swelling and Washing: Swell the peptide-resin in DCM for 30 minutes. Wash the resin with DCM (3x).

  • Catalyst Solution Preparation: In a separate vessel, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (B129415) (PhSiH₃, 25 equivalents) in DCM.

  • Deprotection Reaction: Add the catalyst solution to the resin. Gently agitate the suspension under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitoring: The reaction progress can often be monitored by a color change of the resin. Confirm completion by HPLC-MS analysis of a cleaved aliquot. The reaction is typically complete in 2-4 hours.

  • Washing: After complete deprotection, wash the resin extensively with DCM (3x), a solution of 0.5% diisopropylethylamine (DIPEA) in DMF (3x), DMF (3x), and finally DCM (3x). A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to remove residual palladium.

Protocol 3: Selective Deprotection of Fmoc-D-Tyr(ivDde)-OH
  • Resin Swelling and Washing: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2-10% hydrazine monohydrate in DMF. The concentration may need to be optimized based on the peptide sequence.

  • Deprotection Reaction: Drain the swelling solvent and add the hydrazine solution to the resin. Gently agitate at room temperature.

  • Monitoring: The reaction is typically performed in multiple short cycles (e.g., 3 x 10 minutes). Monitor for completion by HPLC-MS of a cleaved aliquot.

  • Washing: After the final treatment, drain the hydrazine solution and wash the resin extensively with DMF (5x) to ensure complete removal of hydrazine.

Visualizing Orthogonal Deprotection Strategies

The following diagrams illustrate the workflows for standard Fmoc-SPPS and the integration of orthogonal deprotection steps for D-tyrosine.

SPPS_Workflow cluster_standard Standard Fmoc-SPPS Cycle Start Fmoc-AA-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Fmoc-AA-OH Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Elongated Elongated Peptide-Resin Washing2->Elongated Elongated->Fmoc_Deprotection Repeat Cycle Orthogonal_Deprotection Peptide_Resin Peptide-Resin with Fmoc-D-Tyr(Orthogonal PG)-OH incorporated Selective_Deprotection Selective Side-Chain Deprotection Peptide_Resin->Selective_Deprotection Mtt_Deprotection 1% TFA / TIS in DCM Selective_Deprotection->Mtt_Deprotection Mtt Alloc_Deprotection Pd(PPh₃)₄ / PhSiH₃ in DCM Selective_Deprotection->Alloc_Deprotection Alloc ivDde_Deprotection 2-10% Hydrazine in DMF Selective_Deprotection->ivDde_Deprotection ivDde Washing Thorough Washing Mtt_Deprotection->Washing Alloc_Deprotection->Washing ivDde_Deprotection->Washing Side_Chain_Modification On-Resin Side-Chain Modification Washing->Side_Chain_Modification Continue_SPPS Continue SPPS or Final Cleavage Side_Chain_Modification->Continue_SPPS

Cost-benefit analysis of Boc versus Fmoc chemistry for specific peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the α-amino function of amino acids is a critical decision that profoundly impacts the efficiency, cost, and outcome of synthesizing a peptide.[1] This guide provides a detailed, data-driven comparison of these two predominant strategies, tailored for researchers, scientists, and professionals in drug development.

The fundamental difference between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and, consequently, the reagents used for its removal.[1] The Boc group is acid-labile, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by a secondary amine, most commonly piperidine (B6355638).[1] This distinction dictates the choice of side-chain protecting groups and the overall workflow of the synthesis.[1]

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by TFA
Orthogonality Not fully orthogonal; relies on differential acid labilityFully orthogonal
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common for modern automated synthesizersStandard for modern automated synthesizers
Handling Precautions Requires specialized equipment for handling hazardous acids like HFUses standard laboratory glassware and procedures
Compatibility with PTMs Limited due to harsh final cleavage conditionsGenerally compatible with sensitive modifications

Performance and Cost Comparison

While the optimal strategy can be sequence-dependent, some general performance and cost trends have been observed.[2]

Quantitative Performance Comparison
ParameterBoc StrategyFmoc Strategy
Crude Purity (Typical) 75-85% for peptides like Ac-Cys(Acm)-Ser(Bzl)-NH270-90% for peptides like Ac-Cys(Trt)-Ser(tBu)-NH2
Overall Yield (Typical) 50-70% for peptides like Ac-Cys(Acm)-Ser(Bzl)-NH260-80% for peptides like Ac-Cys(Trt)-Ser(tBu)-NH2
Synthesis of Long/Difficult Peptides Often favored for sequences prone to aggregation as repeated acid treatments can disrupt secondary structures.Milder conditions are generally suitable, but aggregation can be a challenge.
Compatibility with Modified Peptides Limited, as many post-translational modifications (PTMs) like glycosylation and phosphorylation are not stable to harsh HF cleavage conditions.Generally the method of choice for PTMs due to milder cleavage conditions.
Cost Analysis

From an economic perspective, Boc-protected amino acids are generally less expensive than their Fmoc counterparts. However, considering the entire synthesis process, the Fmoc strategy may offer better overall cost-effectiveness due to factors like recyclable reagents and higher efficiency.

ComponentBoc Strategy CostFmoc Strategy CostNotes
Amino Acid Derivatives $
Boc-protected amino acids are generally less expensive.
Resins $$The cost of standard resins like Merrifield (for Boc) and Wang or Rink Amide (for Fmoc) is comparable.
Solvents (e.g., DCM, DMF)
Dichloromethane (B109758) (DCM) and N,N-Dimethylformamide (DMF) are common solvents in both methods.
Deprotection Reagents
(TFA)
$ (Piperidine)TFA is a significant cost for Boc deprotection. Piperidine used in Fmoc deprotection can be recycled.
Coupling Reagents $ (e.g., DCC/HOBt)
(e.g., HATU, HBTU)
Boc strategy is traditionally paired with lower-cost coupling reagents, which may have lower efficiency than modern reagents used in Fmoc synthesis.
Final Cleavage Reagents
$ (HF, TFMSA)
(TFA)
The harsh and hazardous acids required for Boc final cleavage are a significant cost and require special equipment.
Waste Disposal
The cost of disposing of halogenated and organic waste is a factor for both methods.

Disclaimer: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Experimental Protocols

Below are detailed, representative protocols for a single coupling/deprotection cycle in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Protocol (Manual)

This protocol outlines a single coupling and deprotection cycle for Boc-SPPS on a Merrifield resin.

  • Resin Preparation: Swell the Merrifield resin in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (B130326) (2x), and DCM (3x).

  • Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each).

  • Amino Acid Coupling:

  • Washing: Wash the resin with DCM (3x) and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride (B1165640) and a base like DIEA in DCM.

Fmoc Solid-Phase Peptide Synthesis Protocol (Manual)

This protocol outlines a single coupling and deprotection cycle for Fmoc-SPPS on a Wang or Rink Amide resin.

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Filter and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add a base like DIEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling completion using a qualitative test like the ninhydrin test.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): Similar to the Boc strategy, unreacted amino groups can be capped using acetic anhydride and a base.

Visualization of Synthesis Workflows

To further illustrate the distinct processes of Boc and Fmoc chemistries, the following diagrams outline the cyclical nature of each synthesis strategy.

Boc_SPPS_Workflow cluster_Boc Boc Solid-Phase Peptide Synthesis Cycle Start Start with Boc-AA-Resin Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Coupling of Boc-Amino Acid Neutralization->Coupling Washing Washing Coupling->Washing Elongated_Peptide Elongated Peptide-Resin Washing->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next AA Final_Cleavage Final Cleavage (HF or TFMSA) Elongated_Peptide->Final_Cleavage End of Synthesis

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow cluster_Fmoc Fmoc Solid-Phase Peptide Synthesis Cycle Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Coupling Coupling of Fmoc-Amino Acid Deprotection->Coupling Washing Washing Coupling->Washing Elongated_Peptide Elongated Peptide-Resin Washing->Elongated_Peptide Elongated_Peptide->Deprotection Repeat for next AA Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage End of Synthesis

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Decision-Making Guide

The choice between Boc and Fmoc chemistry is not always straightforward and depends on a multitude of factors. The following decision-making guide can assist researchers in selecting the most appropriate strategy for their specific needs.

Decision_Tree Start Start: Peptide Synthesis Project Q1 Is the peptide long or prone to aggregation? Start->Q1 A1_Yes Consider Boc Chemistry (Repeated acid treatment can help) Q1->A1_Yes Yes A1_No Fmoc is a strong candidate Q1->A1_No No Q2 Does the peptide contain sensitive post-translational modifications (PTMs)? A1_No->Q2 A2_Yes Fmoc Chemistry is preferred (Milder cleavage conditions) Q2->A2_Yes Yes A2_No Both are viable, consider other factors Q2->A2_No No Q3 Is automated synthesis a priority? A2_No->Q3 A3_Yes Fmoc Chemistry is standard for modern automated synthesizers Q3->A3_Yes Yes A3_No Manual synthesis is possible with both Q3->A3_No No Q4 Are there concerns about handling highly hazardous reagents like HF? A3_No->Q4 A4_Yes Fmoc Chemistry avoids HF Q4->A4_Yes Yes A4_No Boc is an option if proper safety equipment is available Q4->A4_No No

References

Safety Operating Guide

Personal protective equipment for handling Boc-D-Tyr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Boc-D-Tyr-OH

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of this compound, including operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is necessary to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentStandardRationale
Eyes/Face Safety glasses with side-shields or chemical safety gogglesOSHA 29 CFR 1910.133 or EN166Protects eyes from dust particles and potential splashes.
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Manufacturer's specificationsPrevents skin contact with the chemical.
Respiratory NIOSH-approved N95 dust mask or higherOSHA 29 CFR 1910.134Prevents inhalation of the powdered compound, especially if dust is generated.[1]
Body Full suit and boots may be required for large spills or as determined by a specialist.Consult a safety specialistProvides additional protection in case of significant spills or exposure.[2]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Preparation : Before handling, ensure all required PPE is correctly worn. The designated work area within the fume hood should be clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.

  • Weighing and Transfer :

    • Handle the solid material carefully to avoid the formation of dust.[2]

    • Use appropriate tools, such as a spatula, to transfer the powder.

    • If possible, use a balance with a draft shield.

  • In Solution :

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible with this compound.

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

    • Clean the work area and any equipment used.

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents.

  • Some sources recommend storage at temperatures between 2-30°C, while others suggest refrigeration at -20°C for long-term stability.

Disposal:

  • Dispose of waste material in accordance with federal, state, and local environmental control regulations.

  • Place waste in a designated, labeled container for chemical waste.

  • Do not dispose of down the drain or in regular trash.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is necessary.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Spill : For a small spill, use appropriate tools to carefully scoop the material into a suitable waste disposal container. For a large spill, evacuate the area and consult with a safety specialist.

Safe Handling Workflow for this compound

The following diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage 4. Storage cluster_disposal 5. Disposal prep_ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat - Dust Mask prep_area Prepare well-ventilated work area (e.g., fume hood) prep_emergency Ensure access to eyewash station and safety shower handling_weigh Carefully weigh and transfer solid to minimize dust prep_emergency->handling_weigh handling_dissolve Slowly add solid to solvent if making a solution handling_weigh->handling_dissolve post_wash Wash hands and exposed skin handling_dissolve->post_wash post_clean Clean work area and equipment post_wash->post_clean storage_container Store in a tightly sealed container post_clean->storage_container storage_location Keep in a cool, dry, well-ventilated area storage_container->storage_location disposal_container Place waste in a labeled chemical waste container storage_location->disposal_container disposal_regulations Dispose according to local, state, and federal regulations disposal_container->disposal_regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Tyr-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Tyr-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.